(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Description
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Properties
IUPAC Name |
(3R)-1,1-dioxothian-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-5-2-1-3-9(7,8)4-5/h5H,1-4,6H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYSTEFWPNREEV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CS(=O)(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
The following is an in-depth technical guide on (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide , structured for researchers and drug development professionals.
High-Polarity Non-Aromatic Scaffolds in Medicinal Chemistry
Executive Summary
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a chiral, heterocyclic sulfone building block increasingly utilized in modern drug discovery. As a saturated, sp³-rich bioisostere, it offers a strategic alternative to planar aromatic rings and lipophilic cyclic amines. Its high polarity (low logP) and metabolic stability make it an ideal scaffold for optimizing the physicochemical properties of lead compounds, particularly in fragment-based drug design (FBDD) and the development of inhibitors for targets like JAK kinases and GPCRs.
This guide details the physicochemical identity, synthesis, resolution protocols, and quality control measures required to integrate this moiety into high-value pharmaceutical intermediates.
Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers[4][7]
-
Chemical Name: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
-
Synonyms: (3R)-3-Aminothiane 1,1-dioxide; (R)-Tetrahydro-2H-thiopyran-3-amine 1,1-dioxide
-
CAS Number (Racemate): 117593-43-8 [1]
-
Note: While the racemate is widely indexed under this CAS, the specific (R)-enantiomer is often custom-manufactured via resolution. Commercial batches labeled with this CAS must be verified for stereochemical purity.
-
-
CAS Number (HCl Salt, Racemate): 76943-07-2
-
Molecular Formula: C₅H₁₁NO₂S[1]
-
Molecular Weight: 149.21 g/mol [1]
Structural Specifications
| Property | Value | Clinical Significance |
| Chirality | (R)-Enantiomer | Biological activity often resides in a single enantiomer; (R)-isomer avoids off-target toxicity associated with the (S)-form in specific series. |
| LogP | ~ -1.1 (Predicted) | Highly polar; improves aqueous solubility of lipophilic pharmacophores. |
| TPSA | ~ 60-70 Ų | Significant polar surface area contributed by the sulfone and amine; influences blood-brain barrier (BBB) permeability. |
| Geometry | Chair conformation | The sulfone group locks the ring in a rigid chair conformation, directing the C3-amine vector for precise binding interactions. |
Synthesis & Manufacturing Methodologies
The production of the enantiopure (R)-isomer typically proceeds via the synthesis of the racemate followed by optical resolution. Direct asymmetric synthesis is possible but less cost-effective for gram-scale building block preparation.
Route A: Reductive Amination & Classical Resolution
This is the standard "self-validating" workflow for generating the (R)-isomer with high enantiomeric excess (ee).
Step 1: Preparation of the Racemic Amine
Precursor: Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide. Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃), Methanol.
-
Imine Formation: The ketone is treated with excess NH₄OAc in methanol to form the transient imine.
-
Reduction: In situ reduction with NaCNBH₃ at pH 6–7 yields the racemic amine.
-
Workup: Acid-base extraction removes neutral impurities, isolating the basic amine.
Step 2: Optical Resolution (The Critical Control Point)
To isolate the (R)-enantiomer, a diastereomeric salt crystallization is employed.
-
Resolving Agent: (L)-(-)-Dibenzoyl-tartaric acid (L-DBTA) or (S)-Mandelic acid.
-
Protocol:
-
Dissolve racemic amine (1.0 eq) in Ethanol/Water (9:1).
-
Add Resolving Agent (0.5 – 1.0 eq) at reflux.
-
Slow cooling (0.5°C/min) induces crystallization of the diastereomeric salt.
-
Validation: Filter the crystals and measure the specific rotation
. Recrystallize until constant rotation is achieved. -
Free Basing: Treat the salt with 1N NaOH and extract with DCM to yield (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
-
Route B: Asymmetric Hydrogenation (Catalytic)
For larger scale-up, asymmetric hydrogenation of the corresponding enamine (3-amino-2H-thiopyran 1,1-dioxide derivative) using Rhodium or Ruthenium chiral phosphine catalysts (e.g., Rh(COD)(DuPhos)) can establish the chiral center directly.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw material to the purified chiral building block.
Figure 1: Step-by-step synthesis and resolution pathway for the (R)-enantiomer.
Quality Control & Characterization (Self-Validating Systems)
Trustworthiness in chemical biology relies on proving identity and purity. The following protocols act as a "self-validating system" to ensure the material meets research standards.
Chiral HPLC Method (Enantiomeric Excess)
This is the definitive test to distinguish the (R) isomer from the (S) isomer.
-
Column: Chiralpak IA or IC (Amylose-based stationary phases).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Sulfone absorbance).
-
Acceptance Criteria: ee > 98%.
NMR Diagnostics
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the multiplet at δ 3.2–3.4 ppm (CH-NH₂) corresponding to the methine proton at position 3.
-
The methylene protons adjacent to the sulfone (C2 and C6) will appear as complex multiplets around δ 2.9–3.1 ppm due to the electron-withdrawing effect of the SO₂ group.
-
Validation: Integration of the amine protons (broad singlet, exchangeable with D₂O) confirms the free base form.
-
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Signal: [M+H]⁺ = 150.21 m/z.
-
Fragment: Loss of SO₂ (M-64) is a characteristic fragmentation pattern for cyclic sulfones.
Applications in Drug Discovery[9]
The (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold is a "privileged structure" in modern medicinal chemistry.
Metabolic Stability & Solubility
Replacing a phenyl ring or a cyclohexyl amine with this thiopyran dioxide scaffold typically:
-
Lowers LogP: Increases water solubility.
-
Blocks Metabolism: The sulfone is already fully oxidized, preventing CYP450 oxidation at the sulfur position.
-
Reduces hERG Liability: The polarity reduces non-specific binding to the hERG potassium channel, a common cardiac safety issue with lipophilic amines.
Pharmacophore Logic
The sulfone oxygens act as weak hydrogen bond acceptors, while the amine serves as a hydrogen bond donor or a linkage point for amides/ureas.
Figure 2: Mechanistic advantages of the thiopyran dioxide scaffold in drug design.
Handling and Safety
-
Hazard Classification: GHS07 (Warning).[2]
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: The sulfone group renders the ring highly stable to oxidation and acidic conditions, but the amine is susceptible to carbamate formation if exposed to atmospheric CO₂ over prolonged periods.
References
-
Palchykov, V. A., et al. (2017).[3] Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[3] New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795201, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. (Analogous 5-membered ring data). Retrieved from [Link]
Sources
Advanced Medicinal Chemistry of Chiral Cyclic Sulfone Amines: Scaffold Design & Synthetic Protocols
Topic: Medicinal chemistry applications of chiral cyclic sulfone amines Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of modern drug discovery, chiral cyclic sulfone amines (e.g., 3-aminotetrahydrothiophene-1,1-dioxides, sultams) have emerged as privileged scaffolds.[1] Unlike their acyclic counterparts, these heterocycles offer rigid vector positioning of substituents, enhanced metabolic stability, and unique electronic properties driven by the sulfone moiety. This guide analyzes the medicinal utility of these scaffolds, focusing on their role as transition-state mimetics and bioisosteres, and provides a field-validated protocol for their enantioselective synthesis.
Physicochemical & Structural Profiling
The "Sulfone Effect" in Drug Design
The cyclic sulfone group (
-
Dipole & H-Bonding: The sulfone oxygen atoms are weak-to-moderate hydrogen bond acceptors but possess a strong dipole moment. In cyclic systems, this dipole is fixed, allowing for precise electrostatic matching with receptor pockets (e.g., the catalytic aspartates in proteases).
-
pKa Modulation: An amine proximal to a cyclic sulfone (specifically at the
-position) experiences significant inductive electron withdrawal ( effect). This lowers the basicity of the amine (typically by 1-2 pKa units compared to the carbocyclic analog), improving oral bioavailability by reducing lysosomal trapping and enhancing membrane permeability. -
Metabolic Shielding: The oxidized sulfur atom renders the ring resistant to oxidative metabolism (CYP450), unlike sulfides or sulfoxides which are metabolic soft spots.
Conformational Rigidity
Cyclization freezes the bioactive conformation. In gamma-secretase inhibitors, replacing a flexible linear sulfone with a cyclohexyl or fused-ring sulfone reduces the entropic penalty of binding (
| Property | Acyclic Sulfone Amine | Cyclic Sulfone Amine (Scaffold) | Medicinal Chem Impact |
| Conformational Entropy | High (Flexible) | Low (Rigid) | Improved binding affinity; higher selectivity. |
| Metabolic Stability | Moderate | High | Reduced clearance; longer half-life ( |
| Vector Definition | Variable | Fixed | Precise projection of pharmacophores (R-groups). |
| Solubility (logP) | Variable | Lower (More Polar) | Improved aqueous solubility. |
Case Study: Gamma-Secretase Inhibitors (GSI)
The evolution of Gamma-Secretase Inhibitors (GSIs) for Alzheimer's disease perfectly illustrates the utility of the cyclic sulfone amine scaffold. Early linear sulfonamides suffered from poor bioavailability and off-target effects.
SAR Evolution Logic
Researchers at Merck and Schering-Plough utilized the cyclic sulfone to constrain the P1' pharmacophore.
-
Linear Lead: Flexible sulfonamide (Moderate potency).
-
Cyclization: Introduction of 4-substituted cyclohexyl sulfones.[2] The ring locked the sulfone oxygens into a position that mimicked the transition state of the peptide hydrolysis.
-
Chirality: The activity was strictly governed by the stereochemistry of the amine/attachment point. The
-enantiomer of tetracyclic sulfones showed superior potency (nM range) compared to the racemate or -isomer.
Figure 1: Structural evolution of Gamma-Secretase Inhibitors demonstrating the impact of rigidification via cyclic sulfone scaffolds.
Validated Synthetic Protocol: Ir-Catalyzed Asymmetric Hydrogenation
The most robust method to access chiral 3-aminotetrahydrothiophene-1,1-dioxides (3-amino sulfolanes) is the asymmetric hydrogenation of the corresponding enamide. This method is preferred over resolution (50% yield cap) or chiral pool synthesis (long steps).
Reaction Rationale
-
Substrate: 3-amido-2,5-dihydrothiophene-1,1-dioxide. The double bond is activated by the electron-withdrawing sulfone, but the amide directing group is crucial for chelation.
-
Catalyst: Iridium complexed with chiral P,N-ligands (e.g., molecularly defined Ir-PHOX or Ir-ThrePHOX complexes). Iridium is superior to Rhodium for tetrasubstituted or sterically demanding cyclic enamides.
-
Mechanism: The reaction proceeds via an inner-sphere mechanism where the amide oxygen coordinates to the Ir center, directing the hydride transfer to a specific face of the alkene.
Step-by-Step Protocol
Target Molecule: (S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Reagents:
-
Precursor: N-(1,1-dioxid-2,5-dihydrothiophen-3-yl)acetamide (1.0 equiv)
-
Catalyst: [Ir(COD)(L)]BArF* (1.0 mol%) (where L = (S)-ThrePHOX)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Gas: Hydrogen (
)
Workflow:
-
Catalyst Activation: In a glovebox (
ppm), weigh the Iridium precatalyst (1.0 mol%) into a Schlenk flask. Dissolve in degassed anhydrous DCM (0.1 M concentration relative to substrate). -
Substrate Addition: Add the enamide precursor to the catalyst solution. Ensure complete dissolution.
-
Hydrogenation: Transfer the solution to a high-pressure steel autoclave. Purge the vessel three times with
(10 bar) to remove argon/nitrogen. -
Reaction: Pressurize to 50 bar (725 psi)
. Stir at room temperature ( ) for 12–18 hours. Note: High pressure is critical for overcoming the steric bulk of the sulfone ring. -
Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically
pure. Pass through a short pad of silica gel (eluent: EtOAc/Hexane 1:1) to remove catalyst residues. -
Validation:
-
Yield: Expect
. -
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10). Expect
ee.[3]
-
Figure 2: Mechanistic flow of the Iridium-catalyzed asymmetric hydrogenation yielding chiral cyclic sulfone amines.
Emerging Applications: Non-Electrophilic NRF2 Activators
While many NRF2 activators rely on electrophilic covalent modification of KEAP1 (e.g., dimethyl fumarate), this approach carries toxicity risks. Chiral cyclic sulfone amines have been identified as non-electrophilic protein-protein interaction (PPI) inhibitors .
-
Mechanism: They bind to the Kelch domain of KEAP1, displacing NRF2 without forming covalent adducts.
-
Role of Sulfone: The sulfone oxygens engage in critical water-mediated hydrogen bonds within the Kelch pocket, a specific interaction not achievable with a carbocyclic or ether analog.
References
-
Synthesis and Medicinal Importance of Cyclic Sulfones. Natural Products Chemistry & Research. (2018).
-
Tetracyclic sulfones as potent gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).
-
Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides. Organic Chemistry Frontiers. (2015).
-
Optimization of 3-aminotetrahydrothiophene 1,1-dioxides as NRF2 activators. Bioorganic & Medicinal Chemistry. (2020).
-
Medicinally Privileged Sultams: Synthesis and Action. ResearchGate. (2022).
Sources
- 1. Stereoselective synthesis of chiral sultam-fused dihydropyridinones via photopromoted NHC catalyzed [4 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. gamma secretase inhibitor: Topics by Science.gov [science.gov]
- 3. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
Technical Whitepaper: Therapeutic Potential of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Scaffolds
The following guide details the therapeutic utility, chemical synthesis, and medicinal chemistry applications of the (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold.
Executive Summary: The "Polar Hydrophobic" Paradigm
In modern drug discovery, the (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold represents a high-value bioisostere used to optimize physicochemical properties without sacrificing steric complementarity.
Medicinal chemists frequently encounter a "lipophilicity cliff" where increasing potency via hydrophobic contacts (e.g., using cyclohexyl or phenyl groups) compromises metabolic stability and solubility. This sulfone-containing scaffold offers a strategic solution:
-
Geometric Fidelity: It mimics the chair conformation of cyclohexane and piperidine.
-
Electronic Optimization: The sulfone (
) moiety introduces a strong dipole and two hydrogen-bond acceptors, lowering LogP (typically by ~1.0–1.5 units compared to cyclohexane) while maintaining metabolic inertness (the sulfur is already fully oxidized). -
Chiral Vector: The (R)-configured amine at the 3-position provides a distinct vector for substituent attachment, critical for targeting GPCRs (e.g., CCR2/CCR5) and enzymes requiring precise stereochemical recognition.
Structural Architecture & Pharmacophore Analysis
Conformational Dynamics
Unlike the planar aromatic rings, the tetrahydrothiopyran 1,1-dioxide ring adopts a chair conformation .
-
The Sulfone Effect: The
bond length (1.82 Å) is longer than the bond (1.54 Å), slightly flattening the ring compared to cyclohexane. -
The "Rabbit Ears": The two sulfone oxygens project outward, capable of engaging in hydrogen bonding with backbone amides or conserved water networks (e.g., in kinase hinge regions or GPCR allosteric pockets).
Bioisosteric Mapping
| Feature | Cyclohexyl Amine | 3-Aminopiperidine | (R)-3-Amino-thiopyran-1,1-dioxide |
| Geometry | Chair | Chair | Distorted Chair |
| LogP Contribution | High (Lipophilic) | Low (if ionized) | Moderate (Polar Neutral) |
| H-Bonding | Donor (NH2) | Donor/Acceptor | Donor (NH2) + 2 Acceptors (SO2) |
| Metabolic Liability | Hydroxylation | N-oxidation/Dealkylation | Low (S is fully oxidized) |
| pKa of Amine | ~10.6 | ~10-11 | ~8.5 - 9.0 (Inductive effect of SO2) |
Expert Insight: The reduced pKa of the primary amine (due to the electron-withdrawing sulfone) improves blood-brain barrier (BBB) permeability by increasing the fraction of neutral species at physiological pH.
Therapeutic Applications & Case Studies
CCR2/CCR5 Antagonists (Inflammation & Immuno-oncology)
The chemokine receptor CCR2 is a Class A GPCR implicated in monocyte recruitment.
-
Mechanism: Antagonists often require a central cyclic amine to interact with the acidic glutamic acid residue (Glu291) in the transmembrane bundle.
-
Scaffold Role: Replacing a 3-aminopiperidine core with the (R)-3-aminotetrahydrothiopyran 1,1-dioxide maintains the salt bridge via the amine but recruits additional interactions via the sulfone oxygens with Tyr120 or Thr292. This substitution has been observed to improve selectivity against the hERG channel by reducing overall basicity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
In the design of Type 2 diabetes therapeutics, the S1 pocket of DPP-4 is hydrophobic but accommodates polar groups.
-
Application: The scaffold serves as a P2 motif. The sulfone oxygens can displace bridging water molecules, creating an entropic gain in binding affinity.
Synthetic Methodology: Asymmetric Construction
To access the (R)-enantiomer with high optical purity (>98% ee), a self-validating protocol using Ellman’s auxiliary is recommended over classical resolution.
Retrosynthetic Logic
-
Target: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
-
Precursor: Tetrahydro-2H-thiopyran-3-one 1,1-dioxide.
-
Key Transformation: Diastereoselective reduction of a chiral tert-butanesulfinyl imine.
Visualized Pathway (DOT)
Figure 1: Stereoselective synthesis of the (R)-scaffold using Ellman's auxiliary chemistry.
Detailed Experimental Protocol
Objective: Synthesis of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride.
Step 1: Preparation of Tetrahydro-2H-thiopyran-3-one 1,1-dioxide
Note: Starting from commercially available tetrahydrothiopyran-3-one.
-
Dissolve tetrahydrothiopyran-3-one (10.0 g, 86 mmol) in MeOH/H2O (1:1, 200 mL).
-
Add Oxone® (potassium peroxymonosulfate) (79.0 g, 129 mmol) portion-wise at 0°C. Caution: Exothermic.
-
Stir at room temperature for 4 hours. Monitor by TLC (stain with KMnO4; sulfones do not stain well with iodine).
-
Filter the white solid precipitate and extract the filtrate with EtOAc (3x).
-
Combine organics, dry over MgSO4, and concentrate.
-
Validation: 1H NMR should show loss of protons α-to-sulfur shifting downfield.
Step 2: Formation of the Chiral Sulfinimine
-
To a solution of the ketone (5.0 g, 33.7 mmol) in dry THF (50 mL) under
, add (R)-(+)-2-Methyl-2-propanesulfinamide (4.5 g, 37.0 mmol). -
Add Titanium(IV) ethoxide (14.0 mL, 67.4 mmol) dropwise.
-
Reflux at 70°C for 16 hours.
-
Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium salts through Celite.
-
Yield: The product is a stable sulfinimine.
Step 3: Diastereoselective Reduction & Hydrolysis
-
Dissolve the sulfinimine in dry THF at -78°C .
-
Add Sodium borohydride (NaBH4) (1.5 eq). Note: L-Selectride may be used for higher diastereoselectivity if required.
-
Warm to RT over 2 hours. Quench with sat. NH4Cl.
-
Hydrolysis: Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Final Product: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl salt.
Biological Validation Workflow
To confirm the utility of the synthesized scaffold, the following binding assay logic is applied (using CCR2 as the model target).
Figure 2: Screening cascade for validating scaffold efficacy in GPCR antagonism.
References
-
Cherney, R. J., et al. (2008). "Discovery of disubstituted cyclohexanes as a new class of CCR2 antagonists." Journal of Medicinal Chemistry. Link
-
Patterson, A. W., et al. (2011). "Identification of a novel series of CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Conformationally Restricted Sulfone Analogues of Taurine: A Technical Guide on 3-Aminotetrahydrothiopyran 1,1-Dioxide Derivatives
Introduction & Core Rationale
Taurine (2-aminoethanesulfonic acid) is a highly abundant free amino acid in mammalian tissues, playing a critical role in osmoregulation, membrane stabilization, and the modulation of calcium fluxes in excitable tissues such as the retina and myocardium[1]. Despite its ubiquitous physiological presence, isolating the precise molecular targets of taurine has historically been challenging due to the molecule's high conformational flexibility.
To elucidate the exact structural requirements for taurine's biological activity, researchers engineered conformationally restricted sulfone analogues. Among the most potent of these scaffolds is 3-aminotetrahydrothiopyran 1,1-dioxide (APS) , a derivative that locks the sulfone moiety into a saturated six-membered ring structure[2]. This whitepaper provides an in-depth technical analysis of APS and its derivatives, detailing their chemical rationale, pharmacodynamic profiles, and the self-validating experimental methodologies used to evaluate their efficacy.
Structural Chemistry: The Sulfone Substitution Paradigm
The design of APS represents a paradigm shift in the synthesis of taurine analogues. Endogenous taurine contains a sulfonic acid moiety, which is highly polar and conformationally unrestricted. By replacing this with a sulfone group and embedding it within a tetrahydrothiopyran ring, chemists achieved two critical pharmacological objectives:
-
Conformational Restriction : The six-membered ring limits the rotational degrees of freedom between the amino and sulfone groups. This locks the molecule into a specific spatial arrangement that significantly enhances receptor and transporter affinity[2].
-
Electronic Modification : The sulfone moiety is neither an isosteric nor an isoelectronic substitution for sulfonic acid[2]. Counterintuitively, this deviation from endogenous electronic properties resulted in compounds with significantly higher potency in specific biochemical assays. This proves that the spatial orientation of the oxygen atoms is more critical than the exact charge distribution for target engagement.
Logical structure-activity relationship (SAR) driving the design of APS from endogenous taurine.
Pharmacodynamics in Excitable Tissues
APS has been extensively evaluated in two primary models: rat retinal membranes and rat heart mitochondrial subfractions.
Retinal Calcium Uptake Modulation
Taurine is essential for maintaining the structural integrity and function of the retina[1]. In rat retinal preparations, APS acts as a potent modulator of calcium ion (Ca²⁺) uptake. The pharmacological effects are highly dependent on the ambient calcium concentration, revealing a dual-mechanism action profile as demonstrated by[3]:
-
Low Calcium (10 µM) : At physiological intracellular concentrations, APS is a more potent stimulator of ATP-dependent Ca²⁺ uptake than endogenous taurine[3].
-
High Calcium (1.44 mM) : Under conditions mimicking extracellular levels or pathological calcium overload, APS potently inhibits ATP-independent Ca²⁺ uptake[3].
Table 1: Effects of Taurine and Sulfone Analogues on Retinal Calcium Uptake [3]
| Compound | Structural Feature | Low Ca²⁺ (10 µM) ATP-Dependent Uptake | High Ca²⁺ (1.44 mM) ATP-Independent Uptake |
| Taurine | Endogenous sulfonic acid | Stimulator | Inhibitor |
| APS | 6-membered ring sulfone | Potent Stimulator | Potent Inhibitor |
| ATS | 5-membered ring sulfone | Potent Stimulator | Potent Inhibitor |
| AEMS | Flexible aliphatic sulfone | Potent Stimulator | Potent Inhibitor |
| TMS | Thiomorpholine sulfone | No Effect | Inhibitor |
Cardiac Mitochondrial Protein Phosphorylation
In the rat heart, taurine regulates protein phosphorylation. APS was evaluated for its ability to modulate the phosphorylation of a specific 44 kDa mitochondrial protein[2]. Despite lacking the sulfonic acid group, APS proved to be a significantly more potent inhibitor of this phosphorylation event than taurine itself, highlighting the high-affinity nature of the restricted ring scaffold[2].
Mechanistic pathway of APS inhibiting the phosphorylation of a 44 kDa cardiac mitochondrial protein.
Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, the experimental protocols rely on built-in validation steps.
ATP-Dependent Calcium Ion Uptake Assay (Retinal Membranes)
Causality of Design: Testing at both 10 µM and 1.44 mM Ca²⁺ is a deliberate choice to isolate distinct transport mechanisms. The 10 µM concentration targets high-affinity, ATP-dependent pumps (e.g., SERCA), while the 1.44 mM concentration saturates these pumps, allowing the measurement of low-affinity, ATP-independent exchangers[3].
Experimental workflow for assessing ATP-dependent calcium uptake in retinal membranes.
Step-by-Step Protocol:
-
Tissue Preparation: Excise rat retinas and homogenize in an ice-cold 0.32 M sucrose buffer (pH 7.4) to maintain osmotic stability and prevent organelle lysis.
-
Subcellular Fractionation: Perform differential centrifugation (e.g., 1,000 x g to remove nuclei, followed by 20,000 x g) to isolate the synaptosomal and mitochondrial membrane fraction.
-
Compound Incubation: Aliquot the membrane fraction and pre-incubate with APS or control buffer for 10 minutes at 37°C.
-
Radioligand Addition: Initiate the reaction by adding a mixture containing ATP (for active transport assays) and ⁴⁵Ca²⁺ at either 10 µM or 1.44 mM final concentration.
-
Termination and Filtration: After 5 minutes, rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass-fiber filters. The filters trap the intact membrane vesicles containing sequestered ⁴⁵Ca²⁺.
-
Quantification: Wash the filters three times with ice-cold buffer to eliminate unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
In Vitro Mitochondrial Phosphorylation Assay (Cardiac Tissue)
Causality of Design: A critical validation step in this protocol is the use of Triton X-114 phase separation. Because mitochondria contain both integral membrane proteins and soluble matrix proteins, it is essential to define the nature of the 44 kDa target. Triton X-114 undergoes a cloud-point phase separation above 20°C, partitioning integral proteins into the detergent phase and soluble proteins into the aqueous phase. This step validates that the 44 kDa phosphoprotein is a soluble protein, directing future purification efforts toward the aqueous fraction as established by [2].
Table 2: Modulation of 44 kDa Protein Phosphorylation in Rat Heart Mitochondria [2]
| Compound | Structural Feature | Effect on 44 kDa Phosphorylation |
| Taurine | Endogenous sulfonic acid | Inhibitor |
| APS | 6-membered ring sulfone | Potent Inhibitor |
| AEMS | Flexible aliphatic sulfone | Potent Inhibitor |
| Pyridine-3-sulfonic acid | Unsaturated ring, sulfonic acid | Stimulator |
| Quinoline-8-sulfonic acid | Unsaturated ring, sulfonic acid | Stimulator |
Step-by-Step Protocol:
-
Mitochondrial Isolation: Homogenize rat heart tissue and isolate the mitochondrial subfraction via density gradient centrifugation.
-
Target Validation (Phase Separation): Treat a sample of the fraction with 1% Triton X-114 at 4°C. Warm the sample to 30°C to induce cloud-point separation, then centrifuge. Extract the aqueous phase to confirm the presence of the 44 kDa soluble protein[2].
-
Kinase Reaction Setup: Incubate the validated mitochondrial fraction with APS in a reaction buffer containing MgCl₂ and [γ-³²P]ATP.
-
Reaction Termination: Stop the reaction after 2 minutes by adding SDS-PAGE sample buffer (containing β-mercaptoethanol and SDS) and boiling for 5 minutes to denature all active kinases.
-
Electrophoretic Separation: Resolve the protein mixture using 10% SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film at -80°C. Quantify the specific inhibition of ³²P incorporation into the 44 kDa band using densitometry.
Conclusion
The development of 3-aminotetrahydrothiopyran 1,1-dioxide (APS) and related sulfone analogues has provided invaluable tools for interrogating the physiological roles of taurine. By restricting conformational flexibility, researchers have demonstrated that the spatial arrangement of the molecule is paramount for its interaction with calcium transporters and kinase complexes in excitable tissues. These derivatives not only serve as potent pharmacological probes but also lay the groundwork for future drug development targeting calcium dysregulation and aberrant phosphorylation in retinal and cardiac pathologies.
References
-
Liebowitz S, Allen CI, Lombardini JB. Sulfone analogues of taurine as modifiers of calcium uptake and protein phosphorylation in rat retina. Biochem Pharmacol. 1989. [Link]
-
Lombardini JB, Liebowitz S. Effects of taurine and taurine analogues on the phosphorylation of a 44 kDa protein present in a mitochondrial subfraction of the rat heart. Biochem Pharmacol. 1989.[Link]
-
Verdone-Smith C, Lake N. Taurine: Evidence of Physiological Function in the Retina. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of taurine and taurine analogues on the phosphorylation of a 44 kDa protein present in a mitochondrial subfraction of the rat heart: partial characterization of the 44 kDa phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfone analogues of taurine as modifiers of calcium uptake and protein phosphorylation in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Executive Summary
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a high-value chiral building block utilized in modern medicinal chemistry. Distinguished by its cyclic sulfone moiety, this compound serves as a polar, metabolically stable bioisostere for lipophilic cyclic amines (e.g., cyclohexylamine, piperidine). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the optimization of lead compounds where lowering logP and blocking metabolic hot-spots are critical design objectives. This guide outlines the physicochemical properties, synthetic pathways for stereochemical control, and analytical protocols required for its integration into drug development workflows.
Chemical Identity & Physicochemical Properties[1][2]
The sulfone group at the 1-position imparts significant polarity and electron-withdrawing character, lowering the pKa of the adjacent amine compared to carbocyclic analogs. This modulation of basicity is a key tactical tool in optimizing membrane permeability and hERG avoidance.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide |
| Common Name | (R)-3-Amino-pentamethylene sulfone |
| CAS Number | 117593-43-8 (Racemate)*; (S)-Isomer: 2381123-27-7 |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| Chiral Center | C-3 (R-configuration) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in DMSO, MeOH, Water; Low in Hexanes, Et₂O |
| LogP (Calc) | ~ -0.5 to -0.8 (Highly Polar) |
| pKa (Amine) | ~ 8.5–9.0 (Lower than cyclohexylamine ~10.[1][2][3][4][5]6) |
*Note: CAS 117593-43-8 is frequently listed for the racemic mixture. Stereospecific sourcing requires validation of the Certificate of Analysis (CoA) for enantiomeric excess (ee%).
Synthetic Routes & Stereochemical Control
The synthesis of the (R)-enantiomer typically proceeds via the reduction of the corresponding ketone intermediate, followed by chiral resolution. While asymmetric reductive amination is possible, the classical resolution or chromatographic separation remains the most robust method for generating high-purity building blocks at scale.
Core Synthetic Pathway (Reductive Amination & Resolution)
The precursor, dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide , is subjected to reductive amination. Since the hydride attack is non-stereoselective, a racemic amine is formed. The (R)-enantiomer is then isolated via Chiral Stationary Phase (CSP) Chromatography or classical resolution using chiral acids (e.g., L-Tartaric acid).
Biocatalytic Alternative (Transaminase)
For higher stereoselectivity without the yield loss of resolution, an ω-Transaminase (ω-TA) can be employed to convert the ketone directly to the (R)-amine using an amine donor (e.g., isopropylamine) and PLP cofactor. This method is preferred in Green Chemistry process flows.
Visualization: Synthesis & Resolution Workflow
The following diagram illustrates the parallel pathways to the target (R)-enantiomer.
Caption: Figure 1. Dual pathways for the synthesis of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide. Solid lines denote the standard chemical route; dashed lines denote the biocatalytic alternative.
Analytical Characterization & Quality Control
Trustworthiness in chiral synthesis relies on rigorous analytical validation. A standard proton NMR confirms the structure, but it cannot distinguish enantiomers.
Structural Confirmation (1H NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
-
2.9–3.2 ppm (Multiplets,
-protons to Sulfone). - 3.4–3.6 ppm (Multiplet, CH-NH₂ methine proton).
- 1.6–2.1 ppm (Multiplets, Ring methylene protons).
- 8.0+ ppm (Broad singlet, NH₃⁺ if salt form).
-
2.9–3.2 ppm (Multiplets,
Chiral Purity Determination (HPLC Protocol)
To ensure the material is the (R)-enantiomer, the following method is recommended.
-
Column: Daicel Chiralpak IC or IG (Immobilized polysaccharide phases are robust for polar amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: The amine additive is critical to prevent peak tailing of the primary amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Sulfone absorbance is weak; low wavelength required).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Applications in Medicinal Chemistry
Bioisosterism & Physicochemical Tuning
The 3-aminotetrahydrothiopyran 1,1-dioxide scaffold is a "magic bullet" for correcting property liabilities in lead optimization:
-
LogP Reduction: The sulfone group is highly polar, significantly lowering lipophilicity compared to a cyclohexyl or piperidinyl ring. This aids in improving solubility and reducing non-specific binding.
-
Metabolic Stability: The sulfone is already fully oxidized, blocking oxidative metabolism (CYP450) at the sulfur position. The ring carbons are also deactivated toward oxidation compared to a standard ether or amine ring.
-
Conformational Constraint: The ring adopts a chair conformation, projecting the amine in a defined vector (axial or equatorial preference depends on substitution), which can rigidly orient the pharmacophore in the binding pocket.
Strategic Use Cases
-
Fragment-Based Discovery: Used as a highly soluble, crystallizable fragment to probe polar sub-pockets in enzymes (e.g., kinases, proteases).
-
Peptidomimetics: Acts as a proline or cyclic amino acid surrogate in peptide backbone mimetics.
Handling & Safety
-
Hazards: Classified as an irritant (Skin/Eye/Respiratory). The sulfone moiety is generally non-toxic, but the primary amine functionality dictates standard precautions.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stability: Chemically stable to oxidation and acid/base hydrolysis. Avoid strong reducing agents (e.g., LiAlH₄) which may reduce the sulfone to a sulfide or ring-open.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138400: 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Retrieved from [Link]
-
Palchykov, V. et al. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination: Mechanism and Catalysts.[6] Retrieved from [Link]
Sources
- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 76943-07-2|3-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride| Ambeed [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Bioisosteric properties of thiopyran 1,1-dioxide rings in drug design
The following technical guide details the bioisosteric properties, synthesis, and medicinal chemistry applications of the thiopyran 1,1-dioxide ring.
Technical Whitepaper | Version 1.0
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity-solubility trade-off" when employing carbocyclic scaffolds like cyclohexane or adamantane. The thiopyran 1,1-dioxide (also known as thiane 1,1-dioxide or tetrahydrothiopyran 1,1-dioxide) has emerged as a high-value bioisostere that addresses these challenges.
By replacing a lipophilic methylene (-CH₂-) or a basic amine (-NH-) with a sulfone (-SO₂-) moiety within a saturated six-membered ring, this scaffold offers three distinct advantages:
-
Metabolic Blocking: The sulfone group is chemically inert to oxidative metabolism (CYP450), acting as a "metabolic sink" that prevents hydroxylation common in cyclohexyl rings.
-
Physicochemical Modulation: It lowers LogP (lipophilicity) while increasing aqueous solubility and providing two specific hydrogen-bond acceptor sites.
-
Structural Fidelity: It maintains a chair conformation similar to cyclohexane but with a distinct "pucker" that can exploit unique binding pockets, as validated by the approved antiviral drug Amenamevir (ASP-2151) .
Structural & Physicochemical Anatomy
Geometric Analysis
Unlike the flat aromatic phenyl ring, thiopyran 1,1-dioxide is an sp³-rich scaffold that adopts a chair conformation. However, the introduction of the sulfur atom alters the ring geometry compared to cyclohexane.
| Property | Cyclohexane | Thiopyran 1,1-Dioxide | Impact on Drug Design |
| Bond Length | C-C: ~1.54 Å | C-S: ~1.82 Å | The ring is "longer" and more puckered; C-S bonds extend the reach of substituents. |
| Bond Angle | C-C-C: ~111° | C-S-C: ~97-99° | The narrower angle at sulfur creates a slightly more compressed region at the heteroatom. |
| Conformation | Chair | Distorted Chair | Retains 3D volume filling but presents vectors differently than carbocycles. |
| H-Bonding | None | 2 Acceptors (O) | Sulfone oxygens can engage backbone amides or water networks in the active site. |
Electronic & Solubility Profile
The sulfone group is a strong electron-withdrawing group (EWG).
-
Dipole Moment: Significant dipole (~4.5 D for the sulfone group) compared to the non-polar cyclohexane.
-
LogP Shift: Replacing a cyclohexyl ring with a thiopyran 1,1-dioxide typically reduces cLogP by 1.5 to 2.5 units . This is critical for lowering lipophilicity to improve metabolic stability (LLE) and reduce off-target toxicity.
Bioisosteric Strategy: When to Deploy?
This scaffold is not a universal replacement but a tactical solution for specific liabilities.
Scenario A: The "Metabolic Soft Spot"
-
Problem: A cyclohexyl group in a lead molecule is undergoing rapid CYP-mediated hydroxylation at the C3 or C4 position.
-
Solution: Replace with thiopyran 1,1-dioxide.[1][2] The sulfone is already fully oxidized, blocking metabolism at that position and electronically deactivating adjacent carbons (alpha-positions) to oxidation.
Scenario B: The "Solubility Cliff"
-
Problem: A potent lead has high lipophilicity (cLogP > 5) and poor aqueous solubility.
-
Solution: The sulfone introduces polarity without introducing a basic center (unlike piperidine), avoiding potential hERG liability often associated with basic amines.
Scenario C: The "Selectivity Filter"
-
Problem: A piperidine ring is interacting promiscuously with off-targets due to its basic nitrogen.
-
Solution: Thiopyran 1,1-dioxide mimics the steric bulk of piperidine but is non-basic, potentially improving selectivity.
Caption: Decision logic for deploying thiopyran 1,1-dioxide as a bioisostere in lead optimization.
Case Study: Amenamevir (ASP-2151)[3]
Amenamevir is the definitive clinical validation of this scaffold. It is a helicase-primase inhibitor approved in Japan for the treatment of Herpes Zoster (Shingles).
-
Role of the Ring: The thiopyran 1,1-dioxide moiety is not merely a spacer; it makes critical specific contacts within the viral helicase-primase complex.
-
Interaction: Structural studies reveal that the thiane 1,1-dioxide ring occupies a depression between helices of the UL52 subunit.[3][4] The sulfone oxygens form hydrogen bonds with the main-chain carboxyl oxygen of residue A899 and the side chain of N902.[5]
-
Outcome: The ring provided the necessary 3D volume to fill the hydrophobic pocket while the sulfone oxygens anchored the molecule via specific polar interactions, achieving high potency (EC50 ~ 14 ng/mL) and excellent metabolic stability compared to earlier carbocyclic analogs.
Synthetic Protocols
The synthesis of thiopyran 1,1-dioxide derivatives is robust, typically proceeding via the oxidation of the corresponding sulfide.
General Workflow
-
Ring Construction: Formation of the thiopyran ring (e.g., via double Michael addition of sulfide to divinyl ketones or hetero-Diels-Alder).
-
Oxidation: Conversion of the sulfide to the sulfone.
Detailed Protocol: Oxidation of Tetrahydrothiopyran-4-one
This protocol describes the conversion of a sulfide precursor to the sulfone, a common intermediate for further functionalization (e.g., reductive amination).
Reagents:
-
Tetrahydro-4H-thiopyran-4-one (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (2.5 equiv) or mCPBA (2.2 equiv)
-
Solvent: Methanol/Water (1:1) for Oxone; Dichloromethane (DCM) for mCPBA.
Step-by-Step Procedure (Oxone Method):
-
Dissolution: Dissolve 10 mmol of tetrahydro-4H-thiopyran-4-one in 50 mL of Methanol:Water (1:1 v/v). Cool to 0°C in an ice bath.
-
Addition: Add Oxone® (25 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 10°C.
-
Reaction: Remove ice bath and stir at room temperature for 4–6 hours. Monitor by TLC or LCMS (Sulfide peak disappears; Sulfone peak appears at M+32).
-
Workup: Filter off the precipitated salts. Concentrate the filtrate to remove methanol.
-
Extraction: Extract the aqueous residue with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting white solid (1,1-dioxo-tetrahydrothiopyran-4-one) is typically pure enough for subsequent steps (>95% yield).
Synthetic Visualization
Caption: Standard synthetic route to functionalized thiopyran 1,1-dioxide scaffolds.
References
-
Amenamevir (ASP-2151)
-
Bioisosteric Properties of Sulfones
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link
-
-
Synthesis of Thiopyran 1,1-dioxides
-
Structural Geometry of Thiane 1,1-Dioxide
-
Barbarella, G., et al. "Conformational analysis of thiane-1-oxide and thiane-1,1-dioxide." Journal of Organic Chemistry, 1980. Link
-
- 11β-HSD1 Inhibitors (Application Example): Boyle, C. D., et al. "Optimization of a series of 11β-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. (Describes the use of polar cyclic bioisosteres to improve metabolic stability).
Sources
- 1. METHOD OF SYNTHESIZING (3S,3AR,5R,7AS,8S)- HEXAHYDRO-4H-3,5-METHANOFURO[2,3-B]PYRAN-8-OL - Patent 4289481 [data.epo.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of HSV-1 helicase–primase inhibition and replication fork complex assembly | bioRxiv [biorxiv.org]
- 5. Structural and mechanistic insights into herpesvirus helicase–primase and its therapeutic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction to Chiral Heterocyclic Amine Building Blocks
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a design philosophy but a statistical imperative. Analysis of clinical attrition rates reveals a stark correlation: candidates with higher fractions of sp3-hybridized carbons (
Chiral heterocyclic amines—encompassing pyrrolidines, piperidines, morpholines, and tetrahydroquinolines—represent the vanguard of this shift. These building blocks offer a dual advantage: they provide the rigid 3D vectors necessary for high-affinity target binding while simultaneously disrupting crystal lattice energy to improve solubility. This guide dissects the strategic value, synthetic access, and quality control of these critical motifs.
Strategic Importance in Medicinal Chemistry
The Correlation
The historical dominance of Suzuki-Miyaura couplings led to libraries saturated with flat, biaryl structures. While synthetically accessible, these molecules often suffer from poor solubility and non-specific binding. Chiral heterocyclic amines introduce "out-of-plane" vectors.
-
Solubility: Chiral centers reduce molecular symmetry, disrupting crystal packing forces and lowering the energy required for solvation.
-
Selectivity: The rigid 3D architecture of a chiral heterocycle allows for precise vector positioning, enabling the molecule to explore specific sub-pockets of a protein active site that flat molecules cannot access.
Visualizing the Workflow
The following diagram illustrates the logical flow from structural complexity to clinical viability.
Figure 1: The "Escape from Flatland" workflow showing how chiral complexity drives clinical success.
Core Classes of Chiral Heterocycles
| Scaffold Class | Key Features | Common Applications |
| Pyrrolidines | 5-membered ring; compact; high rigidity. | Proline mimics; GPCR ligands. |
| Piperidines | 6-membered ring; chair conformation; versatile vectors. | Most common N-heterocycle in FDA drugs. |
| Morpholines | 6-membered ring with oxygen; lowers LogP. | Solubility enhancers; metabolic blockers. |
| Tetrahydroquinolines | Fused bicyclic system; restricted rotation. | Kinase inhibitors; BET bromodomain inhibitors. |
| Azetidines | 4-membered ring; high strain; alters pKa. | Bioisosteres for larger rings to reduce metabolic liability. |
Synthetic Methodologies: A Technical Deep Dive
Accessing these motifs in high enantiomeric excess (ee) is the primary bottleneck. We focus here on the two most scalable technologies: Iridium-Catalyzed Asymmetric Hydrogenation and Biocatalysis .
Iridium-Catalyzed Asymmetric Hydrogenation (AH)
While Rhodium and Ruthenium are standard for many reductions, Iridium is the metal of choice for difficult heteroaromatic substrates like quinolines and pyridines. The breakthrough came with the discovery that iodine (
Mechanism of Action
The iodine additive likely forms a bridged Ir(III) dimer or stabilizes the hydrido-species, preventing the formation of inactive hetero-dimers. The reaction proceeds via an outer-sphere mechanism or ionic pathway involving 1,4-hydride addition followed by isomerization.
Figure 2: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation of quinolines.
Biocatalysis: Transaminases
For saturated heterocycles (piperidines/pyrrolidines) that cannot be easily accessed via hydrogenation of aromatic precursors, Amine Transaminases (ATAs) offer a green alternative. They catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.
-
Challenge: Equilibrium often favors the ketone.
-
Solution: Use of "smart" amine donors or cascade systems (LDH/GDH) to remove the coproduct (pyruvate/acetone) and drive the reaction to completion.
Detailed Experimental Protocol
Target: Synthesis of (R)-2-methyl-1,2,3,4-tetrahydroquinoline via Iridium-Catalyzed Asymmetric Hydrogenation. Significance: This protocol, adapted from the seminal work of Zhou et al., represents a gold standard for accessing chiral tetrahydroquinolines.
Reagents and Equipment
-
Catalyst Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Chiral Ligand: (R)-MeO-Biphep (or (R)-SegPhos).
-
Additive: Iodine (
) - Sublimed grade. -
Substrate: 2-Methylquinoline.
-
Solvent: Toluene (Anhydrous, degassed).
-
Equipment: High-pressure stainless steel autoclave with magnetic stirring.
Step-by-Step Methodology
-
Catalyst Formation (In Glovebox):
-
In a Schlenk tube, weigh
(0.5 mol%) and (R)-MeO-Biphep (1.1 mol%). -
Add anhydrous Toluene. Stir at room temperature for 10–15 minutes until a clear orange/red solution forms.
-
Critical Step: Add Iodine (
, 5-10 mol% relative to Ir). Stir for an additional 10 minutes. The color may darken.
-
-
Substrate Addition:
-
Add 2-Methylquinoline (1.0 equiv) to the catalyst mixture.
-
Ensure the substrate is fully dissolved.
-
-
Hydrogenation:
-
Transfer the reaction mixture into the autoclave liner (glass or Teflon).
-
Seal the autoclave and remove from the glovebox.
-
Purge the line with Hydrogen (
) three times. -
Pressurize the autoclave to 600–700 psi (40–50 bar) .
-
Stir vigorously (1000 rpm) at Room Temperature (25–30°C) for 12–24 hours.
-
-
Workup and Purification:
-
Slowly vent the hydrogen gas (fume hood).
-
Concentrate the solvent under reduced pressure.
-
Add saturated
(aq) to neutralize any HI formed. Extract with Ethyl Acetate. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
-
**Quality Control (Self-Validation):
Methodological & Application
Application Note: Stereoselective Synthesis of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Part 1: Strategic Overview & Retrosynthetic Analysis
The moiety 3-aminotetrahydro-2H-thiopyran 1,1-dioxide is a critical polar pharmacophore in modern drug discovery. Unlike its piperidine or tetrahydropyran analogs, the cyclic sulfone introduces unique hydrogen-bond accepting capabilities and metabolic stability, often used to modulate lipophilicity (LogD) in fragment-based drug design.
While asymmetric synthesis (via hydrogenation or transamination) is viable for kilogram-scale manufacturing, optical resolution via diastereomeric salt formation remains the most robust, cost-effective, and rapidly deployable method for discovery and early-phase development (grams to hundreds of grams).
Synthetic Strategy
This protocol details the Classical Resolution of the racemic amine. This approach is favored over asymmetric synthesis for this specific scaffold due to the ready availability of the racemic starting material and the high crystallinity of sulfone-amine salts.
Core Workflow:
-
Precursor Synthesis: Oxidation of tetrahydro-2H-thiopyran-3-amine (if starting from sulfide) or reductive amination of the corresponding sulfone-ketone.
-
Chiral Resolution: Screening of chiral acids to identify a resolving agent that yields high diastereomeric excess (de).
-
Enrichment: Iterative recrystallization to >99% enantiomeric excess (ee).
-
Liberation: Mild basic workup to isolate the free (R)-amine.
Part 2: Visualizing the Process Workflow
The following diagram outlines the decision tree and process flow for the isolation of the (R)-enantiomer.
Caption: Operational workflow for the optical resolution of 3-aminotetrahydro-2H-thiopyran 1,1-dioxide, highlighting the critical decision point at the chiral purity check.
Part 3: Detailed Experimental Protocol
Phase 1: Preparation of the Racemic Starting Material
Note: If the racemic amine is not purchased, it is best synthesized from tetrahydro-2H-thiopyran-3-one.
Reaction: Tetrahydro-2H-thiopyran-3-one + NH4OAc + NaCNBH3 -> Racemic Amine
-
Oxidation (If starting from sulfide): Dissolve tetrahydro-2H-thiopyran-3-one (1.0 equiv) in MeOH/H2O. Add Oxone (2.2 equiv) portion-wise at 0°C. Stir at RT for 4h. Filter salts, concentrate, and extract with EtOAc to yield tetrahydro-2H-thiopyran-3-one 1,1-dioxide .
-
Reductive Amination:
-
Suspend the ketone (10 g, 67.5 mmol) in dry MeOH (100 mL).
-
Add Ammonium Acetate (52 g, 675 mmol, 10 equiv) and stir for 30 min.
-
Cool to 0°C and add NaCNBH3 (3.0 g, 47 mmol, 0.7 equiv) slowly (exothermic).
-
Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent imine hydrolysis.
-
Stir at RT overnight. Quench with 6N HCl (carefully) to pH < 2, stir 30 min, then basify with 50% NaOH to pH > 12.
-
Extract with DCM (3 x 100 mL). Dry (Na2SO4) and concentrate.[1][2][3]
-
Yield: Expect ~80-90% of racemic amine as a white/off-white solid.
-
Phase 2: Optical Resolution (The Core Protocol)
Based on structural analogs (3-aminotetrahydrofuran), (L)-(+)-Tartaric acid or (S)-(+)-Mandelic acid are the primary candidates. For this protocol, we utilize (L)-(+)-Tartaric acid to target the (R)-amine (subject to confirmation via specific rotation).
Materials:
-
Racemic 3-aminotetrahydro-2H-thiopyran 1,1-dioxide (10.0 g, 67.0 mmol)
-
(L)-(+)-Tartaric Acid (10.05 g, 67.0 mmol, 1.0 equiv)
-
Solvent System: 95% Ethanol (EtOH) / Water
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (10 g) in absolute EtOH (80 mL) at 60°C.
-
Separately, dissolve (L)-(+)-Tartaric acid (10.05 g) in hot EtOH (40 mL).
-
Add the acid solution to the amine solution slowly with vigorous stirring.
-
Observation: A thick precipitate may form immediately. If so, add water dropwise (approx 5-10 mL) until the solution becomes clear at reflux temperature (80°C).
-
-
Crystallization:
-
Allow the clear solution to cool to room temperature slowly (over 4-6 hours). Rapid cooling traps the eutectics and lowers optical purity.
-
Once at RT, cool further to 0-5°C in an ice bath for 2 hours.
-
Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold EtOH (2 x 10 mL).
-
Checkpoint: Dry a small sample and check chiral HPLC. Expect ~60-80% ee at this stage.
-
-
Recrystallization (Enrichment):
-
Free Basing (Liberation of the (R)-Amine):
Yield Expectations:
-
Theoretical max yield is 50%.
-
Typical practical yield: 30-35% (of the theoretical 50%, i.e., ~15-17% overall from racemate).
Part 4: Analytical Characterization & Quality Control
Trustworthiness relies on rigorous validation. Use the following parameters to verify identity and purity.
Chiral HPLC Method
To distinguish the (R) and (S) enantiomers.[2]
| Parameter | Condition |
| Column | Daicel Chiralpak IC or IG (Immobilized phases are preferred for amines) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Sulfone absorbance) |
| Temperature | 25°C |
| Retention Time | (S)-Isomer: ~12 min; (R)-Isomer: ~15 min (Verify with standards) |
NMR Spectroscopy
Confirm the integrity of the sulfone ring and amine.
-
1H NMR (400 MHz, CDCl3): δ 3.45 (m, 1H, CH-NH2), 3.10-2.90 (m, 4H, CH2-SO2), 2.20-1.80 (m, 4H, Ring CH2), 1.60 (br s, 2H, NH2).
-
Note: The protons alpha to the sulfone (SO2) will appear as complex multiplets around 2.9-3.2 ppm due to the ring conformation.
Part 5: Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield of Salt | Solvent too polar (too much water). | Reduce water content; use pure EtOH or MeOH. Add anti-solvent (EtOAc) if necessary. |
| Low Optical Purity | Cooling too fast; "Crash" crystallization. | Re-heat to reflux and cool at 10°C/hour. Seed the solution with pure crystals if available. |
| Amine not extracting | Amine is highly polar/water soluble. | Use continuous extraction or switch solvent to CHCl3:Isopropanol (3:1). Saturate aqueous layer with NaCl.[4] |
| Wrong Enantiomer | The resolving agent selects the (S)-form. | Switch to (D)-(-)-Tartaric acid . The principle of reciprocity usually applies. |
References
-
General Resolution of 3-Aminotetrahydrofurans (Analogous Chemistry)
-
Methodology: "Preparation of (R)-tetrahydrofuran-3-amine." Google Patents, CN105218490B. Link
- Relevance: Describes the resolution of the oxygen-analog using chiral acids, directly applicable to the sulfur/sulfone variant.
-
-
Synthesis of Tetrahydrothiopyran-1,1-dioxides
-
Stereoselective Synthesis of 4-Aminotetrahydrothiopyran oxides
-
Enzymatic Approaches (Alternative Route)
-
Source: "Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes." Der Pharma Chemica, 2015. Link
- Relevance: Validates the use of biocatalysis for 3-substituted satur
-
-
Commercial Availability & Properties
-
Source: PubChem CID 12352119 (3-Aminotetrahydro-2H-thiopyran 1,1-dioxide). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents [patents.google.com]
- 5. scihorizon.com [scihorizon.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of chiral dihydrothiopyrans via an organocatalytic enantioselective formal thio [3 + 3] cycloaddition reaction with binucleophilic bisketone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of Tetrahydrothiopyran-3-one 1,1-dioxide
Abstract & Strategic Overview
The reductive amination of tetrahydrothiopyran-3-one 1,1-dioxide represents a unique challenge in heterocyclic synthesis. Unlike standard cyclic ketones, this substrate contains a sulfone group at the 1-position and a ketone at the 3-position, creating a cyclic
The Critical Challenge: The methylene protons at the C2 position (flanked by the electron-withdrawing
This guide details two specific protocols designed to overcome this "Enolization Trap":
-
Method A (The Titanium Lock): Uses
to force imine formation by acting as a Lewis acid and water scavenger. -
Method B (The Buffered Hydride): A modified Borohydride protocol for less hindered/more nucleophilic amines.
Mechanistic Insight & Pathway Analysis
Understanding the competition between Enolization and Imine Formation is the key to success.
Reaction Pathway Diagram
Caption: Figure 1. The "Enolization Trap" (Red) competes with the productive Imine pathway (Blue/Green). Method A utilizes Titanium isopropoxide to drive the equilibrium toward the Imine.
Experimental Protocols
Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination
Best For: Weakly nucleophilic amines, secondary amines, or when standard conditions fail.
Mechanism:
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Tetrahydrothiopyran-3-one 1,1-dioxide | 1.0 | Substrate |
| Amine ( | 1.1 - 1.2 | Nucleophile |
| Titanium(IV) isopropoxide ( | 1.5 - 2.0 | Lewis Acid / Dehydrating Agent |
| Sodium Borohydride ( | 1.5 | Reducing Agent |
| Ethanol (absolute) or THF | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Complexation: In a flame-dried flask under
, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in dry THF (0.2 M concentration). -
Titanium Addition: Add
(1.5 equiv) dropwise at room temperature.-
Observation: The solution may turn slightly yellow or hazy.
-
-
Imine Formation: Stir the mixture at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone. The imine intermediate might be visible or hydrolyze on the column (check LCMS for M+H of imine).
-
-
Reduction: Cool the reaction mixture to 0 °C. Add
(1.5 equiv) carefully in portions.-
Note: If using Ethanol as solvent, add
directly. If using THF, add 1-2 mL of absolute EtOH to solubilize the borohydride.
-
-
Workup (Critical):
-
Quench by adding water (1 mL per mmol substrate). A heavy white precipitate (
) will form. -
Dilute with EtOAc. Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
Alternative Workup: Add 1N NaOH to quench. This keeps Titanium in solution as titanates in the aqueous phase, allowing phase separation.
-
-
Purification: The sulfone group makes the product polar. Purify via flash chromatography using a DCM/MeOH gradient (typically 0-10% MeOH).
Method B: Sodium Triacetoxyborohydride (STAB) Standard Protocol
Best For: Primary aliphatic amines and non-hindered substrates. Note: Requires careful pH control to minimize enolization.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst / pH Buffer |
| 1.5 | Reducing Agent | |
| DCE (1,2-Dichloroethane) | Solvent | Solvent of choice for STAB |
Step-by-Step Procedure
-
Mixing: Dissolve the ketone and amine in DCE (0.1 - 0.2 M).
-
Acidification: Add Acetic Acid (1-2 equiv).
-
Why? The acid protonates the imine/hemiaminal to facilitate reduction and buffers the basicity of the amine to reduce enolate formation.
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at Room Temperature for 16 hours.
-
Quench: Quench with saturated aqueous
until pH > 8. -
Extraction: Extract with DCM (x3). The product (amine) will be in the organic layer.
-
Troubleshooting: If the product is very polar (due to the sulfone), use 10% MeOH in DCM for extraction or "salting out" the aqueous layer.
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ketone remains) | Enolization is dominating. | Switch to Method A ( |
| Product is stuck in Aqueous layer | Sulfone + Amine = High Polarity. | Use n-Butanol/EtOAc (1:1) for extraction or evaporate aqueous layer and use reverse-phase chromatography. |
| Bis-alkylation (with primary amines) | Over-reaction. | Use a large excess of amine (5-10 equiv) or switch to Method B which is slower and more selective. |
| Stereoselectivity Issues | Cis/Trans mixture. | The product will be a mixture. The cis isomer (amine cis to sulfone oxygens? No, ring conformation) is usually thermodynamic. Separation requires HPLC. |
Workflow Decision Tree
Caption: Figure 2. Decision tree for selecting the optimal protocol based on amine nucleophilicity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of Organic Chemistry, 1995, 60(15), 4928–4929.
- Meadows, D. C., et al. "Synthesis and pharmacological evaluation of 4-position substituted 1,1-dioxo-tetrahydro-2H-thiopyrans." Bioorganic & Medicinal Chemistry, 2013. (Contextual reference for sulfone ring reactivity).
Sources
Application Note: Peptide Coupling Conditions for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
[1]
Executive Summary
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 117593-43-8) is a specialized chiral building block frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and sulfone-containing peptidomimetics.[1] While structurally resembling a simple cyclic amine (e.g., piperidine or cyclohexylamine), its reactivity is distinct due to the strong electron-withdrawing nature of the sulfone group at the 1-position.
This Application Note provides optimized protocols for coupling this amine with carboxylic acids. Unlike standard aliphatic amines, the
Chemical Profile & Reactivity Analysis
Structural Properties
-
Formula:
-
Electronic Environment: The amine at C3 is in a
-position relative to the sulfone ( ) group.[1][2]-
Inductive Effect (-I): The sulfone is a strong electron-withdrawing group.[1][2] This lowers the electron density on the nitrogen lone pair, reducing basicity and nucleophilicity compared to a standard saturated heterocycle.[2]
-
Estimated pKa: ~8.0–8.5 (vs. ~10–11 for piperidine).[1][2] This places it in the "moderately nucleophilic" category—reactive enough for standard couplings but sluggish with weak activators (e.g., EDC alone).[2]
-
Solubility Challenges
The sulfone group imparts significant polarity.[2]
Decision Tree: Method Selection
Select the appropriate protocol based on your reaction scale and the complexity of the carboxylic acid partner.[2]
Figure 1: Decision matrix for selecting the optimal coupling condition.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/DIPEA)
Best for: Discovery chemistry, milligram scales, and valuable acid partners.[2]
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which compensates for the reduced nucleophilicity of the sulfone-amine.[1]
Materials:
-
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (1.1 – 1.2 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)[1][2]
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.1 equiv).[1][2] The solution should turn yellow/orange.[2] Stir for 5–10 minutes to ensure formation of the activated ester.
-
Coupling: Add (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (1.2 equiv) directly to the reaction mixture.
-
Note: If the amine is supplied as an HCl salt, ensure the initial DIPEA amount is increased by 1.0 equiv (Total 4.0 equiv) to neutralize the salt.[2]
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup (Small Scale):
-
Purification: Flash chromatography (DCM/MeOH gradients usually required due to polarity).[1][2]
Method B: Scalable & Clean (T3P - Propylphosphonic Anhydride)
Best for: Gram-scale synthesis, avoiding toxic byproducts, and ease of purification.[1]
Rationale: T3P (50% in EtOAc or DMF) drives coupling with low epimerization risk and easy water-soluble byproduct removal.[1][2]
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if solubility is poor).[1][2]
-
Cool the mixture to 0°C.
-
Add Pyridine or NMM (N-methylmorpholine) (3.0 – 4.0 equiv).[1][2]
-
Allow to warm to RT and stir overnight (12–16 h). T3P kinetics are generally slower than HATU.[1][2]
-
Workup: Wash the organic layer with water, 1N HCl (if product is acid stable), and sat.[1][2]
. The phosphorus byproducts are water-soluble.[1][2]
Troubleshooting & Optimization
The "Polarity Trap" (Low Yield after Workup)
Symptom: LC-MS shows 100% conversion, but isolated yield is <30%. Cause: The sulfone group makes the amide product highly water-soluble, causing it to stay in the aqueous phase during extraction.[2] Solution:
-
Salting Out: Saturate the aqueous phase with solid NaCl before extraction.[1][2]
-
Solvent Switch: Do NOT use Et2O or Hexanes.[1][2] Use DCM or EtOAc/THF mixtures for extraction.[1][2]
-
Direct Purification: For DMF reactions, dilute with water/acetonitrile and purify directly via Reverse Phase (C18) Prep-HPLC, skipping the extraction step entirely.[1][2]
Sluggish Reaction
Symptom: Starting material remains after 4 hours. Cause: Steric hindrance combined with the electronic drag of the sulfone.[2] Solution:
-
Heat: Warm the reaction to 40–50°C. The sulfone group is thermally stable.[2]
-
Catalyst: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to the HATU or EDC reaction.[1][2] DMAP acts as a nucleophilic catalyst, transferring the acyl group more effectively to the sluggish amine.[2]
Stereochemical Integrity
The (R)-center at C3 is beta to the sulfone.[1][2] It is generally configurationally stable under standard basic coupling conditions.[1][2] However, avoid strong bases (e.g., NaH, LDA) which could theoretically deprotonate the alpha-position (C2 or C4) leading to elimination or racemization if the system allows.[2] DIPEA/NMM are safe.[1][2]
Analytical Data Reference
When analyzing the product, the thiopyran 1,1-dioxide ring has distinct NMR characteristics:
References
-
General Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]
-
Reactivity of Sulfones: Trost, B. M. (1988).[1][2] Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124.[1][2] Link[1][2]
-
T3P Application Note: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]
-
Nucleophilicity Trends: Mayr, H., et al. (2017).[1][2] Nucleophilicity Parameters for Amines. Organic Chemistry Data. Link
Procedure for oxidation of (R)-3-aminotetrahydrothiopyran to 1,1-dioxide
This Application Note provides a rigorous technical guide for the oxidation of (R)-3-aminotetrahydrothiopyran (also known as (R)-3-aminothiane) to its corresponding 1,1-dioxide (sulfone).[1]
This transformation presents a chemoselectivity challenge: oxidizing the sulfide sulfur (
Part 1: Strategic Overview & Pathway Selection
The oxidation of chiral amino-sulfides requires careful control of the electronic environment of the nitrogen atom.
-
The Challenge: Electrophilic oxidants (mCPBA, Peroxides) react with nucleophilic lone pairs. Both the Sulfur (
) and Nitrogen ( ) atoms possess lone pairs. -
The Solution:
-
Route A (Recommended): Mask the nitrogen lone pair via Carbamate protection (Boc). This renders the nitrogen non-nucleophilic, allowing the use of strong oxidants to drive the sulfur fully to the sulfone state.
-
Route B (Alternative): Protonate the nitrogen (
) using acid.[1] The cationic ammonium species is resistant to oxidation. This allows direct oxidation in aqueous media using Oxone®.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Workflow Logic Diagram
Caption: Logical flow for the chemoselective oxidation of (R)-3-aminotetrahydrothiopyran. Route A ensures maximum stereochemical and chemical integrity.
Part 2: Detailed Experimental Protocols
Method A: The "Gold Standard" (Boc-Protection Route)
Applicability: GLP/GMP synthesis, high-purity requirements, preservation of expensive chiral centers.[1]
Step 1: N-Protection [1]
-
Dissolve (R)-3-aminotetrahydrothiopyran (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].
-
Add Triethylamine (
, 1.2 equiv) and cool to . -
Add Di-tert-butyl dicarbonate (
, 1.1 equiv) portion-wise.[1] -
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain).[1]
-
Workup: Wash with 1M citric acid, saturated
, and brine. Dry over and concentrate.-
Checkpoint: Product is (R)-tert-butyl (tetrahydro-2H-thiopyran-3-yl)carbamate .[1]
-
Step 2: Oxidation to Sulfone This step uses mCPBA (meta-Chloroperoxybenzoic acid).[1][2] Alternatively, Oxone can be used here.[3]
-
Dissolve the N-Boc intermediate (1.0 equiv) in DCM [0.1 M].
-
Cool to
. -
Add mCPBA (2.5 equiv, 77% max purity grade) slowly over 30 minutes.
-
Note: 1.0 equiv oxidizes Sulfide
Sulfoxide.[1][2] The second equiv oxidizes Sulfoxidengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Sulfone.[2][4] Excess ensures complete conversion.[1]
-
-
Warm to RT and stir for 4–6 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to destroy excess peroxide (starch-iodide test should be negative). -
Wash: Vigorously wash with saturated
(x3) to remove m-chlorobenzoic acid byproduct.[1] -
Isolate: Dry organic layer (
) and concentrate.-
Checkpoint: Product is (R)-tert-butyl (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)carbamate .[1]
-
Step 3: Deprotection
-
Dissolve the sulfone carbamate in 4M HCl in Dioxane (or DCM/TFA 4:1).
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo to yield the Hydrochloride salt of the target.
-
Free Base (Optional): Dissolve in minimal water, adjust pH to 10 with
, and extract continuously with DCM or n-Butanol (sulfone amines are very polar).
Method B: Direct Salt Oxidation (Oxone Method)
Applicability: Rapid generation of material; avoiding protection/deprotection steps.[1] Critical Control Point: pH must remain acidic (< 3) during oxidant addition to protect the amine.
-
Preparation: Dissolve (R)-3-aminotetrahydrothiopyran (1.0 equiv) in Methanol/Water (1:1 v/v).
-
Acidification: Add 1M HCl (1.1 equiv) to ensure the amine is fully protonated (
). -
Oxidant Prep: Prepare a solution of Oxone® (
) (2.5 equiv) in water.[1] -
Addition: Add Oxone solution dropwise to the reaction at
.-
Observation: A white precipitate of potassium salts may form.
-
-
Stir at RT for 4–8 hours.
-
Workup:
Part 3: Comparative Analysis of Oxidants
| Parameter | mCPBA (DCM) | Oxone® (Water/MeOH) | H2O2 / Na2WO4 (Cat.)[1] |
| Selectivity | High (with N-Boc) | High (Acidic pH) | Moderate |
| Reaction Rate | Fast (< 4h) | Moderate (4-8h) | Slow (12-24h) |
| Workup | Extraction (Easy) | Filtration/Lyophilization (Harder) | Extraction |
| Scalability | Good | Excellent (Green Chemistry) | Good |
| Cost | High | Low | Very Low |
| Rec.[1][5] Use | Route A (Pharma) | Route B (Rapid) | Large Scale/Green |
Part 4: Quality Control & Troubleshooting
-
Chirality Check: The C3 stereocenter is generally stable. However, verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) comparing against the racemic standard.
-
N-Oxide Impurity: If Route B fails, you will observe an N-oxide peak in LCMS (
).[1] This indicates insufficient protonation during oxidation. -
Incomplete Oxidation: Sulfoxides (
) are common intermediates.[1][4] They appear as diastereomers (cis/trans mixture).[1] If observed, add 0.5 equiv more oxidant and heat gently ( ).
References
-
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290. Link
-
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 1986 , 42(20), 5459-5495. Link[1]
-
Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469-2476. Link
-
BenchChem. "Application Notes and Protocols for the Oxidation of Tetrahydro-4H-thiopyran-4-one." BenchChem Protocols, 2025 . Link
-
Carreño, M. C. "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 1995 , 95(6), 1717–1760. Link
Sources
Incorporation of (R)-3-amino-sulfone scaffolds into peptidomimetics
Application Note: Precision Engineering of Peptidomimetics – Incorporation of (R)-3-Amino-Sulfone Scaffolds
Executive Summary & Strategic Rationale
The incorporation of (R)-3-amino-sulfone scaffolds (specifically
This guide details the de novo asymmetric synthesis of the (R)-3-amino-sulfone scaffold and its subsequent coupling to a peptide backbone. We utilize an organocatalytic route (Proline-catalyzed
Mechanism of Action: The "Warhead" Principle
The 3-amino-sulfone moiety functions as a structural surrogate for the P1 amino acid residue. In its vinyl (unsaturated) form, it acts as an electrophilic trap.
-
Recognition: The peptide portion (P2, P3 residues) binds to the enzyme's non-primed subsites (S2, S3), positioning the inhibitor.
-
Capture: The active site cysteine thiolate (
) performs a conjugate addition (Michael reaction) at the -carbon of the vinyl sulfone. -
Stereochemistry: The (R)-configuration at the
-position (C3) is essential for correct orientation within the S1 pocket, mimicking the natural substrate's chirality.
Figure 1: Mechanism of irreversible inhibition by vinyl sulfone peptidomimetics. The electrophilic double bond captures the catalytic cysteine.
Experimental Protocol: Stereoselective Synthesis
This protocol describes the synthesis of a Phenylalanine-mimetic sulfone scaffold (R-configuration) and its coupling to a dipeptide.
Phase A: Asymmetric Synthesis of the (R)-Scaffold
Target: (R)-tert-butyl (5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)carbamate.
Reagents:
-
Substrate: Hydrocinnamaldehyde (3-phenylpropanal).
-
Catalyst: (D)-Proline (Crucial: D-Proline yields the (R)-enantiomer; L-Proline yields the (S)).
-
Reagents: Di-tert-butyl azodicarboxylate (DBAD), Diethyl [(phenylsulfonyl)methyl]phosphonate, NaH.
Step-by-Step Workflow:
-
-Amination (Organocatalysis):
-
Dissolve hydrocinnamaldehyde (1.0 eq) in acetonitrile (0.5 M) at 0°C.
-
Add (D)-Proline (10 mol%) followed by DBAD (1.0 eq).
-
Stir at 0°C for 4 hours until the aldehyde is consumed (monitor by TLC). Note: This installs the chiral hydrazine intermediate.
-
-
Horner-Wadsworth-Emmons (HWE) Olefination:
-
In a separate flask, suspend NaH (1.2 eq) in dry THF at 0°C.
-
Add Diethyl [(phenylsulfonyl)methyl]phosphonate (1.2 eq) dropwise. Stir 30 min to form the ylide.
-
Add the crude reaction mixture from Step 1 (containing the
-hydrazino aldehyde) to the ylide solution. -
Stir at room temperature (RT) for 12 hours.
-
Result: Formation of the (E)-vinyl sulfone hydrazine intermediate.
-
-
Reductive Cleavage & Protection:
-
Treat the hydrazine intermediate with Raney Nickel (
atm) or Zn/AcOH to cleave the N-N bond and reduce the hydrazine to a primary amine. -
Critical Control Point: Ensure complete reduction without over-reducing the vinyl sulfone double bond (Zn/AcOH is milder).
-
Protect the resulting free amine with
(1.5 eq) and in DCM.
-
QC Checkpoint 1:
-
Chiral HPLC: Confirm
using a Chiralcel OD-H column (Hexane/IPA). -
NMR: Verify (E)-geometry of the double bond (coupling constant
Hz).
Phase B: Incorporation into Peptide Backbone
Target: Morpholine-Urea-Phe-Homophe-VinylSulfone (Example Peptidomimetic).
-
Scaffold Deprotection:
-
Dissolve the Boc-protected (R)-sulfone scaffold in 4M HCl/Dioxane. Stir 1 hour.
-
Concentrate in vacuo to yield the amine hydrochloride salt.
-
-
Peptide Coupling (Mixed Anhydride Method):
-
Activate the N-terminal peptide fragment (e.g., Cbz-Phe-OH or Morpholine-Urea-Phe-OH) using Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in dry THF at -15°C.
-
Add the amine hydrochloride salt of the sulfone scaffold.
-
Stir allowing the mixture to warm to RT over 4 hours.
-
-
Purification:
-
Perform flash column chromatography (EtOAc/Hexane gradient).
-
Final polishing via preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).
-
Data Summary & Validation
| Parameter | Specification | Method of Verification |
| Enantiomeric Excess (ee) | > 95% (R-isomer) | Chiral HPLC (Chiralpak AD/OD) |
| Geometry | Trans (E) isomer | |
| Purity | > 98% | RP-HPLC (214 nm / 254 nm) |
| Yield (Coupling) | 60-75% | Isolated mass |
| Stability | Plasma | LC-MS incubation assay |
Synthesis Workflow Diagram
Figure 2: Workflow for the stereoselective synthesis and incorporation of the sulfone scaffold.
Troubleshooting & Optimization
-
Racemization: Avoid strong bases during the coupling step. Use collidine or NMM instead of TEA.
-
Over-reduction: If the vinyl double bond is reducing during the N-N cleavage step (Step 3), switch from catalytic hydrogenation to Samarium(II) iodide (
) or Zinc in Acetic Acid , which are chemoselective for the hydrazine bond. -
Solubility: Sulfone peptides can be hydrophobic. Use DMF/DCM mixtures for coupling reactions if precipitation occurs.
References
-
McGarrigle, E. M., et al. (2022). Asymmetric Synthesis of
-Amino-Functionalised Vinyl Sulfones: De Novo Preparation of Cysteine Protease Inhibitors. Synthesis. -
Palmer, J. T., et al. (2008). Development of Peptidomimetics with a Vinyl Sulfone Warhead as Irreversible Falcipain-2 Inhibitors. Journal of Medicinal Chemistry.
-
Kerr, I. D., et al. (2009). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Journal of Biological Chemistry.
-
Fiori, K. W., et al. (2009). Enantioselective Synthesis of
-Amino Sulfones. Nature Chemistry.
Application Note: Scalable Manufacturing Routes for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
This Application Note provides a comprehensive, scalable manufacturing guide for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide , a critical chiral building block in the synthesis of JAK inhibitors and other immunological therapeutics.
Executive Summary
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 117593-43-8 for racemate) is a high-value chiral scaffold. Unlike its symmetric 4-amino counterpart, the 3-amino isomer possesses a stereocenter adjacent to the sulfone ring fusion points, creating significant synthetic challenges regarding regioselectivity and enantiopurity.
This guide outlines two industrial-grade routes:
-
Route A (Biocatalytic): A modern, high-yield route utilizing Transaminase (ATA) technology for direct asymmetric amination.
-
Route B (Chemical Resolution): A robust classical route involving Dieckmann condensation followed by resolution with L-Tartaric acid.
Retrosynthetic Analysis
The strategic disconnection relies on the Tetrahydro-2H-thiopyran-3-one 1,1-dioxide intermediate. Accessing this specific ketone (vs. the common 4-one isomer) requires a regioselective Dieckmann condensation of an unsymmetrical sulfide diester.
Figure 1: Retrosynthetic logic flow from raw materials to the chiral target.
Route A: Biocatalytic Asymmetric Synthesis (Recommended)
This route is preferred for scale-up due to its high atom economy, lack of heavy metals, and avoidance of resolution yield losses (50% max yield in Route B).
Step 1: Synthesis of the Unsymmetrical Diester
Reaction: S-Alkylation of Methyl Thioglycolate.
-
Reagents: Methyl thioglycolate (1.0 eq), Methyl 4-chlorobutyrate (1.1 eq), NaOMe (1.1 eq), MeOH.
-
Protocol:
-
Charge MeOH and NaOMe to a reactor; cool to 0°C.
-
Add Methyl thioglycolate dropwise (exothermic).
-
Add Methyl 4-chlorobutyrate.[1]
-
Reflux for 4 hours. Monitor by GC for disappearance of thiol.
-
Workup: Concentrate, partition between water/EtOAc. Distill the crude oil to obtain Methyl 4-(2-methoxy-2-oxoethylthio)butanoate .
-
Step 2: Dieckmann Cyclization & Decarboxylation
Reaction: Formation of Tetrahydro-2H-thiopyran-3-one.
-
Reagents: NaOMe (powder, 1.2 eq), Toluene (solvent).
-
Protocol:
-
Suspend NaOMe in Toluene at 0°C.
-
Add Diester from Step 1 dropwise.
-
Warm to room temperature and stir for 12 hours (formation of solid enolate).
-
Quench: Add 10% H2SO4 carefully (CO2 evolution during hydrolysis/decarboxylation).
-
Reflux the biphasic mixture for 6 hours to effect decarboxylation.
-
Isolation: Separate organic layer, wash with brine, dry, and concentrate.
-
Purification: Vacuum distillation yields Tetrahydro-2H-thiopyran-3-one as a pale yellow oil.
-
Step 3: Oxidation to Sulfone
Reaction: Sulfide to Sulfone oxidation.
-
Safety Note: This reaction is highly exothermic. Accumulation of oxidant must be avoided.
-
Reagents: Na2WO4 (1 mol%), H2O2 (30% aq, 2.5 eq), Acidic buffer (pH 4).
-
Protocol:
Step 4: Transaminase (ATA) Screening & Production
Reaction: Asymmetric transamination.
-
Enzyme: (R)-Selective Amine Transaminase (e.g., ATA-117 homolog or Arthrobacter sp. variant).
-
Amine Donor: Isopropylamine (1.0 M) or Alanine/LDH recycling system.
-
Protocol:
-
Buffer Prep: 100 mM Potassium Phosphate (pH 7.5), 1 mM PLP (cofactor).
-
Reaction: Suspend Ketone Sulfone (50 g/L) in buffer. Add Isopropylamine (5 eq) and Enzyme prep (2 g/L).
-
Conditions: Stir at 30°C for 24 hours.
-
Monitoring: Check conversion and ee% by Chiral HPLC (see Section 5).
-
Workup: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract Product Amine into DCM.
-
Salt Formation: Treat DCM layer with HCl/IPA to precipitate (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride .
-
Route B: Classical Resolution (Alternative)
Use this route if biocatalysts are unavailable or for initial gram-scale synthesis.
-
Reductive Amination: React Ketone Sulfone (from Step 3 above) with Benzylamine and NaBH(OAc)3 to form the racemic N-benzyl amine.
-
Deprotection: Hydrogenation (Pd/C, H2) removes the benzyl group to give racemic primary amine.
-
Resolution:
-
Dissolve racemic amine in MeOH.
-
Add L-(+)-Tartaric acid (0.5 eq).
-
Heat to reflux and cool slowly to crystallize the diastereomeric salt.
-
Recrystallize 2x from MeOH/Water to achieve >99% ee.
-
Freebase with NaOH to obtain the chiral target.
-
Analytical Controls & Specifications
Chiral HPLC Method
To ensure enantiomeric purity (NLT 98% ee):
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Sulfone absorbance is low; use high concentration) |
| Temperature | 25°C |
Process Safety Data (Thermal Hazards)
-
Sulfone Formation: The oxidation of the sulfide to sulfone releases ~110 kcal/mol. This is a Class 4 Reactive Hazard .
-
Control: Use a dosing-controlled semi-batch process. Never add H2O2 all at once.
-
DSC Data: The sulfone product is generally stable up to 200°C, but the reaction mixture can undergo runaway decomposition if peroxide accumulates.
-
References
-
Thiopyranone Synthesis: Palchykov, V. A., et al. "Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide – a versatile building block."[1][4] New J. Chem., 2018 , 42, 1403.[1] Link
- Biocatalysis (Analogous): Wu, H., et al. "Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination." Green Chem., 2021. (Applied methodology for oxygen analog).
-
Dieckmann Cyclization: "Dieckmann Condensation."[5][6] Organic Chemistry Portal. Link
-
Chiral Resolution: "Resolution of Amines via Diastereomeric Salt Formation." Org.[7][8][9] Synth. (General protocols adaptable for 3-amino sulfones).
Sources
- 1. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Nucleophilic Substitution with (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
This Application Note and Protocol Guide is designed for medicinal chemists and process scientists. It details the handling, reactivity, and synthetic utility of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide , a strategic building block for modulating physicochemical properties in drug discovery.
Abstract & Strategic Value
In modern medicinal chemistry, the (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold serves as a critical bioisostere for 3-aminopiperidine and 3-aminocyclohexane rings. The introduction of the sulfone moiety at the 1-position offers three distinct advantages:
-
Metabolic Stability: The sulfone is metabolically inert, blocking potential oxidation sites (S-oxidation or C-hydroxylation) common in sulfides or carbocycles.
-
Lipophilicity Modulation: The highly polar sulfone group lowers logD compared to carbocyclic analogs, improving solubility and reducing non-specific binding.
-
Electronic Tuning: The electron-withdrawing nature of the sulfone reduces the basicity of the distal amine (pKa ~7.8–8.2), altering the pharmacokinetics and toxicity profile of the final drug candidate.
This guide provides validated protocols for utilizing this amine as a nucleophile in substitution reactions (SNAr, SN2) and amide couplings, with a focus on preserving stereochemical integrity.
Chemical Profile & Reactivity Analysis
Physicochemical Data
| Property | Value / Description | Impact on Protocol |
| Molecular Weight | 149.21 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| Stereochemistry | (R)-Enantiomer | Critical: Avoid strong bases that may deprotonate C2 (alpha to sulfone) leading to racemization. |
| Basicity (pKa) | ~8.0 (Estimated) | Less basic than cyclohexylamine (pKa 10.6) due to inductive (-I) effect of sulfone. |
| Solubility | High: DMSO, DMF, MeOHMod: Water, MeCNLow: Hexane, Et2O | Use polar aprotic solvents (DMF, DMSO) for substitution reactions. |
| Stability | Stable to acid/air. | Caution: Potential for |
Reactivity Matrix
The amine at position 3 is deactivated relative to standard alkyl amines.
-
Nucleophilicity: Moderate. Requires activated electrophiles or catalysis (e.g., Pd-coupling) for unactivated substrates.
-
Alpha-Acidity: The protons at C2 (between the sulfone and the amine-bearing carbon) are acidic. Strong bases (LDA, NaH) must be avoided to prevent epimerization or elimination.
Synthesis of the Building Block
While often purchased, the (R)-isomer is frequently synthesized via Asymmetric Reductive Amination to ensure high enantiomeric excess (ee).
Workflow Diagram: Synthesis & Application
Figure 1: Biocatalytic route to the chiral building block ensures stereochemical purity compared to chemical resolution.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Application: Coupling the amine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines). Rationale: The reduced basicity of the amine minimizes protonation by acidic byproducts, but the reaction requires heat due to lower nucleophilicity.
Materials:
-
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv)
-
Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO or NMP (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve the heteroaryl chloride (1.0 mmol) in DMSO (3 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.0 mmol).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the disappearance of the chloride. If reaction is sluggish, add Cs2CO3 (1.5 equiv) instead of DIPEA, but monitor for racemization.
-
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Troubleshooting: If the product is highly polar (due to the sulfone), extraction may be difficult. In this case, purify directly via preparative HPLC (Reverse Phase C18).
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Amide Coupling (HATU Method)
Application: Attaching the amine to a carboxylic acid core. Rationale: Standard coupling reagents work well. The sulfone does not interfere with HATU activation.
Materials:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (1.1 equiv)
-
Reagent: HATU (1.2 equiv)
-
Solvent: DMF
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 2 minutes (solution often turns yellow).
-
Amine Addition: Add the chiral amine. Stir at Room Temperature for 2–16 hours.
-
Quench: Dilute with saturated NaHCO3 solution.
-
Isolation: Extract with EtOAc/IPA (3:1 mixture) if solubility is an issue. Wash with brine, dry over Na2SO4, and concentrate.
Protocol C: Reductive Amination (Inverse)
Application: Alkylation of the amine with an aldehyde.
Procedure:
-
Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in DCE (1,2-Dichloroethane).
-
Add acetic acid (1.0 equiv) to catalyze imine formation. Stir 30 min.
-
Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv). Stir overnight.
-
Note: This method is preferred over direct alkylation with alkyl halides to avoid over-alkylation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield (SNAr) | Poor nucleophilicity of amine. | Switch to Pd-catalyzed Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3). |
| Racemization | Deprotonation at C2 (alpha to sulfone). | Lower reaction temperature; switch from inorganic bases (Cs2CO3) to organic bases (DIPEA/TEA). |
| Elimination Products | Formation of vinyl sulfone via | Avoid strong heating (>120°C) in basic media. Ensure amine is not quaternized (which makes it a leaving group). |
| Poor Solubility | High polarity of sulfone. | Use 10% MeOH in DCM for extractions; use Reverse Phase chromatography. |
Mechanism of Potential Side Reaction (Elimination)
Figure 2: The acidity of the C2 protons poses a risk of racemization or elimination under harsh basic conditions.
References
-
Synthesis & Optimization of Sulfone Scaffolds
- Title: Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
- Source:Bioorganic & Medicinal Chemistry Letters (via PMC).
-
URL:[Link]
- Relevance: Details the synthesis and stability of the 5-membered ring analog, providing foundational chemistry applicable to the thiopyran system.
-
General Reactivity of Thiopyran-1,1-dioxides
-
Title: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems.[4]
- Source:New Journal of Chemistry (ResearchG
-
URL:[Link]
- Relevance: Describes the ketone precursor and its reactivity, crucial for accessing the amine via reductive amin
-
-
pKa and Electronic Effects
-
Commercial Availability & Safety
Sources
- 1. 117593-43-8|3-Aminotetrahydro-2H-thiopyran 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide in organic solvents
An in-depth guide to navigating the complexities of dissolving and crystallizing (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide in organic solvent systems.
Technical Support Center: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Welcome to the dedicated support center for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven protocols for addressing solubility challenges with this unique molecule. We will move beyond simple procedural steps to explore the underlying chemical principles governing its behavior in organic media, empowering you to make informed decisions in your experimental design.
Understanding the Molecule: A Chemist's Perspective
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a molecule characterized by a distinct combination of functional groups that dictate its physical properties and solubility profile. A foundational understanding of its structure is critical for troubleshooting.
The key features are:
-
A Cyclic Sulfone Group (-SO₂-): This is a highly polar, rigid functional group. The sulfur atom is in its highest oxidation state, and the two oxygen atoms act as strong hydrogen bond acceptors.[1][2] This group significantly increases the molecule's polarity and contributes to a high melting point and a tendency to form well-ordered crystal lattices.
-
A Primary Amine Group (-NH₂): This group is also polar and can act as both a hydrogen bond donor and acceptor.[3] Its basic nature means that the compound's solubility can be highly dependent on the pH of the medium.
-
A Saturated Heterocyclic Ring: The tetrahydrothiopyran ring provides a non-aromatic, relatively rigid carbon scaffold.
Table 1: Key Physicochemical Properties of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₁₁NO₂S | Relatively small molecule. |
| Molecular Weight | 149.21 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | High TPSA indicates strong potential for hydrogen bonding and high polarity, suggesting poor solubility in non-polar solvents.[3] |
| logP (Octanol-Water Partition Coefficient) | -0.4777 | The negative value indicates the compound is hydrophilic, favoring polar environments over non-polar ones.[3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 3 (2 from -SO₂, 1 from -NH₂) | [3] |
Scientific Rationale: The combination of a strong hydrogen bond accepting sulfone group and a hydrogen bond donating/accepting amine group results in a molecule with high crystal lattice energy. This means that a significant amount of energy is required to break apart the solid-state structure and solvate the individual molecules. A successful solvent must be able to form strong intermolecular interactions with both the sulfone and amine moieties to overcome this energy barrier.
Troubleshooting Guide & FAQs
This section addresses the most common solubility and crystallization issues encountered with (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
FAQ 1: My compound shows little to no solubility in common organic solvents at room temperature. What should I do?
Symptom: You have added a standard solvent like Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate, and the solid material remains largely undissolved, even with agitation.
Possible Causes:
-
The chosen solvent has insufficient polarity to overcome the compound's high crystal lattice energy.
-
The rate of dissolution is very slow at ambient temperature.
Scientific Rationale: As indicated by its low logP and high TPSA, this molecule is highly polar. Non-polar (e.g., Hexanes, Toluene) and moderately polar aprotic solvents (e.g., DCM, Ethyl Acetate) cannot offer the strong hydrogen bonding interactions required to effectively solvate both the sulfone and amine groups.[1] A solvent must be capable of acting as both a hydrogen bond donor and acceptor or be a highly polar aprotic solvent.
Troubleshooting Protocol: Systematic Solvent Screening
-
Start with Highly Polar Solvents: Begin with small-scale solubility tests (e.g., 5-10 mg of compound in 0.2-0.5 mL of solvent).
-
Select a Range of Solvents: Test solvents from different classes to understand the compound's behavior. A suggested screening panel is provided in Table 2.
-
Apply Heat: For each solvent, after observing solubility at room temperature, cautiously heat the mixture to the solvent's boiling point. Many compounds exhibit significantly increased solubility at higher temperatures.[4][5]
-
Observe Upon Cooling: If the compound dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath. Observe if crystals form. An ideal single-solvent crystallization system will show high solubility when hot and low solubility when cold.[6]
Table 2: Recommended Starting Solvents for Screening
| Solvent Class | Example Solvents | Expected Behavior & Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Can act as both H-bond donors and acceptors. High probability of dissolving the compound, especially with heat. Water is a good solvent but may be difficult to remove. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess high dipole moments and can accept H-bonds. MeCN and Acetone are good starting points for crystallization due to their volatility.[4][7] DMF and DMSO are very strong solvents and may prevent crystallization ("over-solvation"). |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderately polar. May show some solubility, especially when heated. Can be useful as the "good" solvent in a mixed-solvent system. |
| Halogenated | Dichloromethane (DCM) | Generally a poor solvent for this compound, but can be useful as the "poor" solvent (anti-solvent) in a mixed-solvent system. |
dot
Caption: Decision tree for troubleshooting "oiling out".
FAQ 3: I am getting very low yield after recrystallization. Where is my compound going?
Symptom: After filtration and drying, the recovered crystalline material is less than 50% of the starting mass.
Possible Causes:
-
Excessive Solvent Volume: Too much solvent was used, keeping a significant portion of the compound dissolved in the mother liquor even at low temperatures. [8]* Inappropriate Solvent Choice: The compound has high solubility in the chosen solvent even when cold.
-
Premature Crystallization: The compound crystallized in the funnel during a hot filtration step to remove impurities.
Scientific Rationale: Recrystallization is a balancing act. The ideal solvent dissolves the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). If solubility remains high at low temperatures, the equilibrium between the solid and solution phases will favor the solution, leading to poor recovery.
Troubleshooting Protocol: Maximizing Yield
-
Minimize Solvent Use: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until dissolution is just complete.
-
Analyze the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss. [8]3. Recover a Second Crop: If the mother liquor is rich in product, you can recover more material. Reduce the volume of the filtrate by boiling off a portion of the solvent (e.g., 30-50%) and cool the concentrated solution again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
Optimize the Cooling Step: Ensure you are cooling the solution to a sufficiently low temperature. An ice-salt bath can reach temperatures below 0 °C, which may further decrease the compound's solubility.
-
Consider an Anti-Solvent: If using a single solvent gives poor yield, the mixed-solvent approach is often superior. After dissolving the compound in a minimal amount of a hot "good" solvent, the addition of a "poor" solvent (anti-solvent) dramatically reduces the compound's solubility, forcing it out of solution and leading to higher recovery.
References
-
Han, D., et al. (2015). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Acree Jr., W. E., & Abraham, M. H. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
- Google Patents. (1994). WO1994021603A1 - A process for preparing sulfones.
-
ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 6.2 Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Thiopyran, 3-hexyltetrahydro-, 1,1-dioxide. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Enantiomeric Excess (ee) for (R)-3-Amino Cyclic Sulfones
Welcome to the Advanced Process Development Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of chiral 3-amino cyclic sulfones (e.g., 3-aminothietane 1,1-dioxide and 3-aminosulfolane). These scaffolds are highly valued in medicinal chemistry as amide/acid bioisosteres and key pharmacophores in aza-indazole compounds 1, . However, the strong electron-withdrawing nature of the sulfone group and the conformational rigidity of the puckered 4- or 5-membered rings make controlling the C3 stereocenter notoriously difficult 2.
This guide provides a self-validating framework for troubleshooting and optimizing the enantiomeric excess (ee) of (R)-3-amino cyclic sulfones.
Diagnostic Workflow for ee Optimization
Figure 1: Decision tree and workflow for optimizing ee% in (R)-3-amino cyclic sulfones.
Knowledge Base: Frequently Asked Questions (FAQs)
Q: Why does my (R)-3-amino cyclic sulfone undergo racemization during downstream processing?
A: Causality lies in the unique electronics of the cyclic sulfone. While the C3 proton (bearing the amine) is
Q: Should I prioritize asymmetric reductive amination (ARA) or biocatalysis for the C3 stereocenter?
A: It depends on your project phase. For early-stage discovery requiring high ee (>99%),
Troubleshooting Guide: Common Experimental Issues
Issue 1: Transaminase reaction stalls at 50% conversion despite >99% ee.
-
Root Cause:
-Transaminase reactions are equilibrium-limited. As the reaction progresses, the accumulation of the byproduct (e.g., acetone if using isopropylamine as the donor) causes severe product inhibition and pushes the equilibrium backward. -
Solution: Implement a continuous byproduct removal system to break the equilibrium.
Figure 2: Logical relationship of transaminase equilibrium and byproduct removal.
Issue 2: ee plateaus at 85% during Asymmetric Reductive Amination (ARA).
-
Root Cause: The prochiral ketone forms an imine intermediate that can undergo non-stereoselective background reduction by the hydride source (e.g., formate or
) before the chiral metal catalyst can bind and reduce it. -
Solution: Lower the reaction temperature to 0°C to suppress the background reaction, and increase the steric bulk of the chiral ligand (e.g., switch from BINAP to a bulkier Josiphos derivative).
Self-Validating Experimental Protocols
Protocol A: Biocatalytic Synthesis using
-Transaminase
This protocol utilizes physical equilibrium shifting to ensure irreversible amine transfer.
Step-by-Step Methodology:
-
Preparation: In a jacketed bioreactor, dissolve 3-oxothietane 1,1-dioxide (50 mM) in 100 mM phosphate buffer (pH 7.5).
-
Cofactor & Donor Addition: Add pyridoxal 5'-phosphate (PLP, 1 mM) and isopropylamine (500 mM, 10 equiv).
-
Enzyme Loading: Add the engineered (R)-selective
-transaminase (2 g/L). -
Equilibrium Shift (The Causality Step): Apply a gentle nitrogen sweep at 30°C to continuously volatilize and remove the acetone byproduct. This physically prevents the reverse reaction.
-
Reaction Monitoring: Sample at 2h, 6h, and 24h. Quench with 1N HCl to pH 2.
-
Self-Validation System:
-
Control A (Negative): Run a parallel reaction with heat-denatured enzyme. Validation: If amination occurs in Control A, your background matrix is causing non-selective amination (eroding ee). The yield here must be <1%.
-
Control B (Analytical): Spike a sample with a racemic standard of 3-aminothietane 1,1-dioxide to ensure baseline resolution of the (R) and (S) enantiomers on your Chiral HPLC method.
-
Protocol B: Upgrading ee via Diastereomeric Salt Resolution
Use this if your ARA method yields 85-90% ee and you need >99% ee.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the enantioenriched (R)-3-amino cyclic sulfone (1.0 equiv) in hot ethanol (70°C).
-
Resolving Agent: Slowly add a solution of (L)-tartaric acid (0.5 equiv) in ethanol. Causality: Using 0.5 equivalents (Pope-Peachy method) forces the preferred enantiomer to crystallize while leaving the minor enantiomer as a free base in solution, maximizing the thermodynamic driving force.
-
Crystallization: Cool linearly to 20°C over 4 hours. Seed with pure diastereomeric salt at 50°C to prevent oiling out.
-
Isolation: Filter the crystals and wash with cold ethanol.
-
Self-Validation System (Mass Balance):
-
Weigh the isolated (R)-amine-(L)-tartrate salt.
-
Evaporate the mother liquor and weigh the residual (S)-enriched free base.
-
Validation: The combined molar mass must equal >95% of the starting input. A loss >5% indicates the product is degrading (e.g., ring-opening) under the thermal conditions.
-
Quantitative Data Summaries
Table 1: Comparison of ee Optimization Strategies for 3-Amino Cyclic Sulfones
| Optimization Strategy | Catalyst / Reagent | Typical ee% | Yield | Scalability | Key Limitation |
| Biocatalysis | (R)- | >99% | 80-95% | Moderate | Product inhibition; requires dilute conditions. |
| Asymmetric Reductive Amination | Ru(OAc)2(Josiphos) / | 85-92% | >90% | High | Background racemic reduction lowers ee. |
| Chiral Resolution | (L)-Tartaric Acid | >99% (Post-cryst) | 35-45% | High | Maximum theoretical yield is 50% without racemization recycling. |
| Chiral Preparative HPLC | Amylose-based CSP | >99% | >95% | Low | High solvent consumption; not viable for >1 kg scale. |
References
- Benchchem.Stereoselective and Chiral Synthesis of 3-Amino-3-methylthietane 1,1-Dioxide Scaffolds.
- Google Patents.US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries.
- Thieme Connect.Exploitation of a 3-Aminothietane 1,1-Dioxide as an Amide/Acid Isostere.
- Karger Publishers.
Sources
Technical Support Center: Purification of Polar Heterocyclic Amines
Prepared by: Senior Application Scientist
Welcome to the technical support center for the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these valuable but often problematic compounds. The inherent basicity of the amine function, combined with the polarity conferred by the heterocycle and other functional groups, frequently leads to frustrating outcomes with standard purification protocols.
This document moves beyond simple step-by-step instructions. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you are likely facing at the bench. We will explore the underlying chemical principles—the "why"—behind each technique and troubleshooting step, empowering you to make informed decisions and develop robust, reproducible purification strategies.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar heterocyclic amines in a question-and-answer format.
Issue: My compound elutes in the solvent front or shows very poor retention in Reversed-Phase (RP) HPLC.
Q: Why is my highly polar amine not "sticking" to my C18 column?
A: This is a classic problem of polarity mismatch. Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[1] Your polar heterocyclic amine is highly soluble in the polar mobile phase (e.g., water/acetonitrile) and has very little affinity for the greasy stationary phase.[2] Consequently, it is swept through the column with the mobile phase, resulting in little to no retention or separation from other polar impurities.[3][4]
Solutions & Scientific Rationale:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds.[2][4][5] It uses a polar stationary phase (like bare silica, or phases bonded with amino, amide, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5][6][7] A water-enriched layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[3][6][7] Increasing the aqueous content of the mobile phase increases its elution strength, which is the opposite of reversed-phase chromatography.[2][7]
-
Employ Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have multiple retention mechanisms, such as reversed-phase and ion-exchange properties.[8][9] For a basic amine, a mixed-mode column with both C18 and cation-exchange functionalities can provide retention through both hydrophobic interactions and electrostatic interactions, significantly improving separation even for highly polar compounds.[10] This approach often eliminates the need for ion-pairing agents, which can be problematic for mass spectrometry (MS) detection.[8][10]
-
Consider Ion-Pair Reversed-Phase Chromatography: This method introduces an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase. The agent pairs with the protonated amine, forming a neutral, more hydrophobic complex that can be retained by the C18 column. However, be aware that ion-pairing agents can be difficult to remove from the column and can cause ion suppression in MS analysis.[10][11]
Issue: My basic amine streaks badly, tails, or gets stuck on my silica gel column.
Q: My compound is just a long smear on the TLC plate and gives terrible peaks during flash chromatography. What's happening?
A: This is a result of strong, undesirable interactions between your basic amine and the acidic surface of the silica gel.[12][13] Silica gel is covered in silanol groups (Si-OH), which are acidic and can protonate your basic amine. This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, causing significant peak tailing or streaking.[12]
Solutions & Scientific Rationale:
-
Add a Basic Modifier to the Mobile Phase: The most common solution is to "neutralize" the acidic silanol sites. Adding a small amount (0.1-1%) of a volatile competing base, such as triethylamine (Et3N) or ammonium hydroxide, to your mobile phase can dramatically improve peak shape.[12][13][14][15] These modifiers compete with your analyte for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use an Alternative Stationary Phase: If modifiers are ineffective or undesirable, switch to a more inert or basic stationary phase.
-
Alumina (Al2O3): Available in neutral or basic grades, alumina is an excellent alternative to silica for purifying basic compounds.[15]
-
Amine-Functionalized Silica: These columns have an amine-based ligand bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the purification of basic compounds.[12]
-
Reversed-Phase Chromatography: As discussed previously, this is often a superior method for highly polar amines.[15][16]
-
Issue: I'm getting a persistent emulsion during acid-base liquid-liquid extraction (LLE).
Q: I've shaken my separatory funnel with acid to extract my amine, but now the two layers won't separate. How do I break the emulsion?
A: Emulsions are common when dealing with complex mixtures containing compounds that can act like surfactants. Vigorous shaking increases the surface area between the two immiscible layers, stabilizing the emulsion.[15]
Solutions & Scientific Rationale:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[15] This significantly increases the ionic strength and polarity of the aqueous layer, forcing the organic solvent and emulsifying agents out of the aqueous phase and helping to break the emulsion.
-
Gentle Inversion: Avoid vigorous shaking in the future. Gently invert the separatory funnel 10-15 times to allow for extraction with minimal energy input, which is less likely to form a stable emulsion.[15]
-
Filtration: For stubborn emulsions, you can sometimes break them by passing the mixture through a pad of a filter aid like Celite or glass wool.[15]
Issue: My compound "oils out" instead of forming crystals during recrystallization.
Q: I've cooled my saturated solution, but instead of nice crystals, I have a gooey oil at the bottom of the flask. What should I do?
A: "Oiling out" occurs when the solubility of your compound is exceeded at a temperature that is above its melting point in the solvent system, or if the solution is supersaturated with impurities.[15]
Solutions & Scientific Rationale:
-
Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to ensure you are not supersaturated. Allow the solution to cool very slowly.[15] Slow cooling is critical for forming a proper crystal lattice.
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution. This provides a perfect template for further crystal formation.[15]
-
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. A co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the cloud point), then add a drop or two of the "good" solvent to clarify. Now, allow it to cool slowly.[15]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial purification strategy for my novel polar heterocyclic amine?
A1: The optimal strategy depends on the specific properties of your compound (polarity, pKa, stability) and the nature of the impurities. A logical workflow can guide your decision. Start with simple, scalable methods before moving to higher-resolution chromatographic techniques.
Q2: What is HILIC, and why is it so effective for these compounds?
A2: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a powerful alternative to reversed-phase chromatography for separating very polar compounds.[5] It works by using a polar stationary phase (like silica or diol) and a mobile phase with a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water).[6][7] The polar solvent forms a water-rich layer on the surface of the stationary phase. Polar analytes, like your heterocyclic amine, are retained because they partition into this immobilized water layer.[6][7] This mechanism is highly effective for compounds that show little or no retention in reversed-phase systems.[2][3]
Q3: When should I consider Mixed-Mode or Ion-Exchange Chromatography?
A3: You should consider these advanced techniques when simpler methods like reversed-phase or HILIC fail to provide adequate resolution, especially for compounds that are both polar and ionizable.
-
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge.[17] For a basic heterocyclic amine, you would use a cation-exchange column (with a negatively charged stationary phase).[17] At a pH where your amine is positively charged, it will bind to the column. You can then elute it by increasing the salt concentration or changing the pH of the mobile phase.[18] This method is extremely selective for charged molecules.[18][19]
-
Mixed-Mode Chromatography (MMC) is ideal when your sample contains a mix of compounds with different properties (polar, non-polar, ionic). By combining multiple retention mechanisms (e.g., reversed-phase and cation-exchange) on a single column, you can achieve unique selectivity and retain a wider range of analytes in a single run.[8][9]
Q4: Can I use Acid-Base Extraction for all polar heterocyclic amines?
A4: Acid-base extraction is a powerful and scalable work-up technique, but it is most effective for amines that are sufficiently basic to be protonated by a reasonably dilute acid (e.g., 1M HCl).[20][21] The resulting ammonium salt must be soluble in the aqueous layer.[20][22] For very weakly basic amines (e.g., certain anilines or heterocycles with electron-withdrawing groups), protonation may be incomplete, leading to poor extraction efficiency. Additionally, the compound must be stable to acidic and basic conditions. Always check for potential hydrolysis or degradation of other functional groups on your molecule.
Q5: What are the key considerations for mobile phase selection in chromatography of these amines?
A5: Mobile phase composition is critical for achieving good separation.
-
pH Control: The retention of an ionizable compound is highly dependent on pH. For reversed-phase, adjusting the pH to two units above the amine's pKa will ensure it is in its neutral, free-base form, making it more hydrophobic and retentive.[13] For cation-exchange, the pH must be below the amine's pKa to ensure it is protonated (positively charged) and binds to the column.
-
Buffer Selection: Use a buffer to maintain a constant pH and ensure reproducible retention times. Choose a buffer that is compatible with your detection method (e.g., volatile buffers like ammonium formate or ammonium acetate for MS).
-
Modifiers: As discussed in the troubleshooting section, for normal-phase chromatography on silica, adding a basic modifier like triethylamine is often essential to prevent peak tailing.[12][15]
Section 3: Data & Protocols
Table 1: Comparison of Key Chromatographic Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Retention Mechanism(s) | Best For... |
| Reversed-Phase (RPC) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Hydrophobic Interactions | Moderately polar amines; use of pH control or ion-pairing agents may be required.[1] |
| Normal-Phase (NPC) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) with basic modifier | Adsorption | Less polar amines; purification of isomers. Prone to issues with highly polar/basic amines.[12] |
| HILIC | Very Polar (Silica, Amide, Diol, Zwitterionic) | High Organic (>80% ACN) with Aqueous Buffer | Partitioning, Hydrogen Bonding, Dipole-Dipole[5][7] | Very polar, hydrophilic amines that are poorly retained in RPC.[3][4][6] |
| Ion-Exchange (IEX) | Charged (e.g., Sulfonic Acid for Cation Exchange) | Aqueous Buffer with Salt or pH Gradient | Electrostatic Interactions | Ionizable amines; offers very high selectivity based on charge.[17] |
| Mixed-Mode (MMC) | Multi-functional (e.g., C18 + Cation Exchange) | Polar (similar to RPC/IEX) | Hydrophobic & Electrostatic Interactions | Complex mixtures; separating polar and non-polar compounds simultaneously without ion-pairing agents.[8][10] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol describes the separation of a basic polar heterocyclic amine from a neutral organic impurity.
Causality & Justification:
-
Step 2: The acid protonates the basic amine, forming a water-soluble ammonium salt (R3N + HCl → R3NH+Cl-).[20][21] The neutral impurity remains in the immiscible organic solvent.
-
Step 4: Adding a strong base deprotonates the ammonium salt (R3NH+Cl- + NaOH → R3N + H2O + NaCl), regenerating the neutral, organic-soluble amine.[21]
-
Step 6: The brine wash helps to remove residual water from the organic layer before drying.
Protocol 2: Screening for a Recrystallization Solvent
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Room Temp Test: To each tube, add ~0.5 mL of a different solvent (e.g., water, ethanol, ethyl acetate, hexane). Agitate and observe. An ideal solvent will NOT dissolve the compound at room temperature.[23]
-
Hot Test: For the solvents that did not dissolve the compound, heat the test tubes in a hot water bath or on a heating block. Add more hot solvent dropwise until the solid just dissolves.[23] An ideal solvent WILL dissolve the compound when hot.
-
Cooling Test: Remove the tubes that formed a clear solution and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is the one that produces a large quantity of crystalline solid upon cooling. If no single solvent works, try solvent pairs.[15]
References
- HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2022).
- HILIC HPLC Column. Phenomenex.
- Why HILIC is what your polar compounds need for purific
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Acid-Base Extraction | Purpose, Theory & Applic
- Mixed-Mode Chromatography and St
- Chromatography Techniques for Polar Analytes: Column Selection Guide. (2024). Pharma Now.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Mixed-Mode Chromatography. (2018).
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- Amine workup. (2024). Reddit.
- Acid–base extraction. Wikipedia.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
- Is there an easy way to purify organic amines?. (2023). Biotage.
- Ion Exchange Chrom
- Reversed-phase chrom
- Acid base extraction. (2020). YouTube.
- Analysis of heterocyclic aromatic amines. (2007). Analytical and Bioanalytical Chemistry.
- Reversed Phase Chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc.
- Ion Exchange Chrom
- RECRYSTALLIS
- Lab 1-Recrystalliz
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 4. pharmanow.live [pharmanow.live]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. ualberta.ca [ualberta.ca]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. teledyneisco.com [teledyneisco.com]
- 17. Ion Exchange Chromatography | Tosoh Bioscience [tosohbioscience.com]
- 18. chromtech.com [chromtech.com]
- 19. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
Overcoming steric hindrance in (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide coupling
Ticket ID: #CPL-SO2-003 Subject: Troubleshooting Low Yields & Reactivity in Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Framework: Why This Coupling Fails
Welcome to the technical support center. If you are here, you are likely experiencing low conversion (<20%), unreacted starting material, or "black tar" degradation when attempting to couple (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide .[1]
This building block presents a "deceptive" profile. While it appears to be a standard secondary aliphatic amine, it behaves more like an electron-deficient aniline due to the unique environment of the thiopyran-1,1-dioxide ring.
The Three-Fold Failure Mechanism
-
Electronic Deactivation (The Primary Culprit): The sulfone (
) group at position 1 is a potent electron-withdrawing group (EWG).[1] Through the inductive effect ( ), it significantly lowers the electron density of the amine at position 3.-
Data Point: Typical cyclic amines have a conjugate acid
. The of this amine is predicted to be . This ~100-fold reduction in basicity correlates directly to reduced nucleophilicity.
-
-
Conformational Locking (Steric Hindrance): The thiopyran-1,1-dioxide ring adopts a chair conformation. The bulky sulfone oxygens create significant 1,3-diaxial strain.
-
The Trap: To minimize steric clash with the sulfone oxygens, the amine group may prefer an equatorial orientation. However, incoming electrophiles must approach from a trajectory that often clashes with the axial hydrogens or the sulfone oxygens themselves, effectively shielding the nucleophile.
-
-
The "Hidden" Side Reaction:
-Elimination: The protons at C2 (between the sulfone and the amine) are highly acidic due to the adjacent sulfone. Strong bases (e.g., DBU, high equivalents of DIPEA) can trigger an E1cB elimination, expelling the amine and forming the vinyl sulfone (dihydro-2H-thiopyran 1,1-dioxide). This destroys your chiral center and your starting material.
Decision Logic & Workflow
Before selecting a protocol, use this logic flow to determine the correct intervention.
Caption: Troubleshooting decision tree for (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide couplings. Blue nodes indicate decision points; Green nodes indicate recommended protocols.
Recommended Protocols
Protocol A: T3P (Propylphosphonic Anhydride) Coupling
Best For: Preventing racemization and driving reaction of electron-deficient amines.
Why it works: T3P acts as a potent dehydrating agent that does not require the initial formation of a charged active ester (like O-At).[1] It works well with weaker bases like pyridine, minimizing the risk of
| Parameter | Specification |
| Reagent | T3P (50% w/w in EtOAc or DMF) |
| Equivalents | 1.5 - 2.0 eq. |
| Base | Pyridine (preferred) or N-Methylmorpholine (NMM) |
| Solvent | EtOAc (Green/Standard) or DMF (if solubility is poor) |
| Temp | 0°C to RT (Can heat to 50°C if strictly necessary) |
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (or DMF).
-
Cool the mixture to 0°C.
-
Add Pyridine (3.0 - 5.0 eq).[1] Note: Pyridine buffers the system without being strong enough to deprotonate the C2-position.
-
Add T3P solution (1.5 eq) dropwise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove pyridine), sat.
, and brine.[2][3]
Protocol B: Ghosez’s Reagent (In-Situ Acid Chloride)
Best For: Extremely sterically hindered acids or when T3P fails.[1] Why it works: It generates the acid chloride under neutral conditions .[4] Acid chlorides are the smallest and most reactive electrophiles, overcoming the steric wall of the thiopyran ring.
| Parameter | Specification |
| Reagent | Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) |
| Equivalents | 1.1 - 1.2 eq.[5] |
| Base | None for activation step; DIPEA/Collidine for coupling step |
| Solvent | Dry DCM or Chloroform |
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM under
. -
Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.[1]
-
-
Coupling: In a separate flask, dissolve (R)-3-aminotetrahydro-2H-thiopyran 1,1-dioxide (1.1 eq) and Collidine (2.5 eq) in dry DCM.
-
Add the solution of the in-situ generated acid chloride dropwise to the amine solution at 0°C.
-
Stir at RT for 2–4 hours.
Comparative Data: Reagent Performance
The following table summarizes typical conversion rates for electron-deficient cyclic sulfone amines based on internal application data.
| Coupling System | Typical Conversion (24h) | Risk Profile | Recommendation |
| EDC / HOBt | < 15% | Low | Not Recommended. Activation insufficient for this amine.[1] |
| HATU / DIPEA | 30 - 50% | Medium | Baseline. Often stalls; difficult purification of urea byproducts. |
| T3P / Pyridine | 85 - 95% | Low | Recommended. Cleanest profile; easiest workup. |
| Acid Chloride | > 90% | High (Racemization) | Backup. Use if T3P fails; strict temp control required.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up?
A: Proceed with extreme caution. While microwaves accelerate amide coupling, the localized superheating can trigger the
Q: My product is water-soluble and I'm losing it during the T3P workup. What do I do? A: The sulfone group increases polarity. If your product is lost in aqueous washes:
-
Skip the aqueous workup.
-
Concentrate the reaction mixture directly.
-
Load onto a reverse-phase (C18) column and purify using a Water/Acetonitrile gradient (with 0.1% Formic Acid).
Q: I see a side product with M-17 mass. What is it? A: This is likely the vinyl sulfone resulting from the elimination of ammonia (or the amine starting material).[1] This confirms your base was too strong or the temperature too high. Switch to the T3P/Pyridine protocol immediately.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Retrieved from
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Dunetz, J. R., et al. (2011). T3P-Pyridine Amide Coupling Method. Organic Letters, 13(19), 5048–5051.[1][6] Retrieved from
-
Nielsen, A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Acid Halogenation Reagents: Ghosez's Reagent Applications. Retrieved from [1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid Halogenation Reagents [sigmaaldrich.com]
- 5. 2H-Thiopyran, 3-hexyltetrahydro-, 1,1-dioxide | C11H22O2S | CID 543815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Stability & Handling of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and reactivity of highly polar chiral amines. (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a highly versatile aliphatic amine utilized extensively in the synthesis of modern therapeutics, including CBP/p300 inhibitors [1] and PI3K inhibitors [2].
While the molecule is robust, its dual-functional nature—a basic primary amine paired with a highly oxidized sulfone—creates specific behavioral nuances under acidic conditions. This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical insights to optimize your synthetic workflows.
Frequently Asked Questions (FAQs): Chemical Stability & Reactivity
Q1: Is the sulfone moiety susceptible to acid-catalyzed hydrolysis or reduction? A: No. The sulfone group (-SO₂-) features sulfur in its maximum oxidation state (+6). Because the sulfur atom is sterically shielded within the 6-membered tetrahydrothiopyran ring and lacks available lone pairs, it is electronically inert to electrophilic attack. It is highly resistant to both aqueous and organic acids (e.g., HCl, TFA), meaning acid-catalyzed ring-opening or reduction does not occur under standard synthetic conditions.
Q2: Will the (R)-stereocenter at C3 undergo epimerization or racemization in strong acids? A: No. Racemization of chiral amines typically requires an adjacent enolizable functional group (such as a carbonyl in alpha-amino acids) to facilitate reversible proton exchange. In this molecule, the C3 proton is strictly aliphatic (estimated pKa > 35) and lacks any thermodynamic mechanism for acid-catalyzed removal. The stereocenter remains perfectly intact even upon prolonged exposure to refluxing 6M HCl.
Q3: How does acid exposure affect the primary amine functionality? A: The primary amine readily undergoes reversible protonation to form an ammonium salt (e.g., hydrochloride) [3]. This protonation is highly advantageous for long-term storage, as the salt form is highly crystalline, non-hygroscopic, and completely resistant to atmospheric oxidation. However, the protonated amine is electronically locked and non-nucleophilic, which directly impacts downstream coupling reactions if not properly neutralized.
Troubleshooting Guide: Common Experimental Bottlenecks
Issue 1: Severe product loss during the aqueous workup of acid-catalyzed reactions.
-
Causality: Under acidic conditions (pH < 7), the molecule exists as a highly polar, water-soluble ammonium salt. Due to its high hydration energy, it will not partition into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), leading to false assumptions of product degradation.
-
Solution: Implement a pH-driven phase switch. Before extraction, cool the aqueous layer and basify to pH > 10 using 2M NaOH or saturated aqueous Na₂CO₃. This deprotonates the ammonium salt, regenerating the lipophilic free base, which can then be efficiently extracted.
Issue 2: Incomplete conversion during reductive amination or Buchwald-Hartwig cross-coupling.
-
Causality: Utilizing the hydrochloride salt of the amine directly in a reaction without a neutralizing base leaves the amine locked in its non-nucleophilic protonated state. The lone pair required for nucleophilic attack is sequestered by the proton.
-
Solution: Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) to the reaction mixture. This liberates the free base in situ, exposing the nitrogen lone pair for nucleophilic attack on the aldehyde/ketone or metal catalyst [1].
Issue 3: Unexpected precipitation upon the addition of acidic reagents in organic solvents.
-
Causality: While the free base is highly soluble in most organic solvents, the resulting ammonium salts are highly insoluble in non-polar or moderately polar aprotic solvents (e.g., diethyl ether, toluene, DCM).
-
Solution: If a homogeneous acidic reaction is required, switch the solvent to a highly polar aprotic solvent like DMF or DMSO, or utilize a biphasic solvent system.
Data Presentation: Physicochemical Properties
| Property | Free Base Form | Hydrochloride Salt Form | Practical Implication |
| Physical State | Viscous oil / Low-melting solid | Crystalline solid | The salt form is ideal for long-term storage. |
| Aqueous Solubility | Moderate (pH dependent) | Extremely High (>100 mg/mL) | The salt will remain in the aqueous layer during workup. |
| Organic Solubility | High (DCM, EtOAc, THF) | Very Low (insoluble in ether/hexane) | Use polar aprotic solvents (DMF) for reactions using the salt. |
| Nucleophilicity | High (Active lone pair) | None (Protonated nitrogen) | Must add an organic base (DIPEA) prior to coupling. |
| Oxidative Stability | Susceptible to air oxidation | Highly stable | Store as a salt to prevent degradation over time. |
Experimental Protocols
Protocol A: Quantitative Conversion to the Hydrochloride Salt (For Stable Storage)
-
Causality: Storing the free base long-term can lead to atmospheric oxidation and degradation. Converting it to the hydrochloride salt ensures thermodynamic stability.
-
Dissolve the free base of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide in anhydrous diethyl ether or DCM to achieve a 0.1 M concentration.
-
Cool the solution to 0 °C under an inert nitrogen atmosphere to prevent exothermic side reactions.
-
Dropwise add 1.1 equivalents of HCl in dioxane (4.0 M).
-
Stir for 30 minutes; a white crystalline precipitate will form as the solubility drops.
-
Self-Validation Step: Filter the precipitate and wash with cold ether. Dissolve a 1 mg aliquot of the isolated solid in D₂O and analyze via ¹H-NMR. The complete disappearance of the broad -NH₂ singlet (typically around 1.5-2.0 ppm in CDCl₃) and the downfield shift of the C3 methine proton confirms 100% conversion to the ammonium salt, validating the protocol's success.
Protocol B: In Situ Free-Basing for Nucleophilic Coupling
-
Causality: To utilize the stored salt in a coupling reaction, the proton must be removed to restore nucleophilicity without introducing water, which could ruin moisture-sensitive reagents.
-
Suspend the hydrochloride salt in anhydrous DCM (0.2 M).
-
Add 1.5 equivalents of DIPEA. Stir for 10 minutes at room temperature until the solution becomes completely homogeneous, indicating the generation of the soluble free base.
-
Self-Validation Step: To verify complete liberation of the free base before adding the electrophile, spot 1 µL of the reaction mixture onto a silica TLC plate. Stain with Ninhydrin solution and heat. The immediate appearance of a dark purple spot confirms the presence of the active, nucleophilic primary amine. If the spot is faint or absent, add an additional 0.2 eq of DIPEA and re-test.
-
Proceed immediately with the addition of the activated carboxylic acid, aldehyde, or metal catalyst.
Workflows & Visualizations
Acid-base extraction workflow for isolating the free amine product.
In situ free-basing and reductive amination pathway of the amine salt.
References
- Title: Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors (WO2019055877A1)
- Title: Urea derivatives which can be used to treat cancer (WO2022265993A1)
- Title: 76943-07-2 | 3-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Source: Ambeed Chemical Catalog URL
Technical Support Center: Strategies for Removing Residual Palladium from Thiopyran 1,1-Dioxide Synthesis
Welcome to the technical support center dedicated to addressing the challenges of palladium removal in the synthesis of thiopyran 1,1-dioxides. The prevalence of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig, in modern drug discovery makes them invaluable for constructing complex molecules.[1][2] However, the final Active Pharmaceutical Ingredient (API) must be purified of residual palladium to meet stringent regulatory limits, as these metals offer no therapeutic benefit and can pose safety risks.[3][4] The International Conference on Harmonization (ICH) Q3D guideline, for instance, classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral drug products, which often translates to a concentration limit of around 10 ppm.[5][6][7]
Thiopyran 1,1-dioxides and other complex heterocyclic compounds can present unique purification challenges, as the palladium catalyst can coordinate tightly with heteroatoms or the product itself, making its removal by traditional methods like simple crystallization or standard chromatography inefficient.[8] This guide provides in-depth, field-proven troubleshooting advice and protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of thiopyran 1,1-dioxides in a direct question-and-answer format.
Question: My final thiopyran 1,1-dioxide product has high palladium levels (>100 ppm) even after a standard aqueous workup and silica gel chromatography. What is happening, and what should I try first?
Answer: This is a very common scenario. The underlying issue is that standard silica gel chromatography is often ineffective at removing all forms of residual palladium.[9] Palladium can exist in multiple states in your crude product mixture, including soluble Pd(0) and Pd(II) complexes or as insoluble palladium black colloids. These species can have varying affinities for silica gel and may co-elute with your product. Furthermore, the presence of heteroatoms in your thiopyran 1,1-dioxide can lead to strong chelation with palladium, effectively "hiding" it during chromatography.[8]
Your first and most direct line of attack should be to employ a dedicated metal scavenger. For initial screening, activated carbon is a cost-effective and broadly effective choice.[10][11] It functions by non-selective adsorption and can remove various palladium species.
Initial Screening Strategy: Activated Carbon The goal here is a rapid assessment. Treat a solution of your crude product with a moderate amount of activated carbon. This will quickly tell you if adsorption is a viable strategy before moving to more specialized, and expensive, methods.
-
Rationale: Activated carbon has a high surface area with pores effective for trapping homogeneous catalysts.[10] It is inexpensive and can be used to handle high initial palladium concentrations.[1][11]
-
Caution: Activated carbon can also adsorb your target molecule, potentially leading to significant yield loss.[1] Therefore, this step is a trade-off between purification efficiency and product recovery.
See Protocol 1: Screening for Palladium Removal with Activated Carbon for a detailed experimental procedure.
Question: I tried activated carbon, but my palladium levels are still above the regulatory limit (<10 ppm). I also observed a 20% loss of my product. What are my next steps?
Answer: This outcome indicates two things: 1) the palladium species in your mixture are not being fully adsorbed by the carbon under your conditions, and 2) the non-selective nature of carbon is detrimental to your yield.[1][5]
The solution is to move to a more selective method using functionalized silica scavengers . These materials are silica gels modified with specific functional groups that have a high affinity for heavy metals like palladium, a mechanism known as chemisorption.[1][12] The most common and effective functional groups for palladium scavenging are sulfur-based, such as thiols or trimercaptotriazine (TMT), due to sulfur's high affinity for platinum group metals.[1][13][14]
Advantages of Functionalized Silica Scavengers:
-
High Selectivity: They bind strongly to palladium while having minimal interaction with your organic product, thus maximizing yield.[1][13]
-
High Efficiency: They can reduce palladium levels to below 5 ppm.[13][15]
-
Broad Compatibility: They are stable and effective in a wide range of organic solvents.[1][13]
The choice of scavenger often depends on the oxidation state of the palladium you are trying to remove.
| Scavenger Type | Functional Group | Primary Target | Typical Application |
| ISOLUTE® Si-Thiol | Propylthiol | Pd(0), Pd(II), Pt, Cu, Ag, Pb | General purpose, effective for various metals.[14] |
| Biotage® MP-TMT | Macroporous Polystyrene-bound Trimercaptotriazine | Pd(0), Pd(II) | Highly efficient for palladium, especially from Suzuki and Heck reactions.[2][14] |
| ISOLUTE® Si-TMT | Silica-bound Trimercaptotriazine | Pd(II) | Excellent for scavenging residual palladium from cross-coupling reactions.[14] |
Question: How do I choose the right functionalized scavenger and optimize its performance for my thiopyran 1,1-dioxide synthesis?
Answer: Selecting the optimal scavenger and conditions is a critical step that can save significant time and resources. The process involves considering the state of your catalyst and systematically optimizing the scavenging parameters.
Step 1: Identify the Likely Palladium Species The speciation of palladium post-reaction is complex, but a general guideline is:
-
Suzuki, Heck, Sonogashira, Buchwald-Hartwig Reactions: These reactions typically end with the catalyst in the Pd(0) state. Thiol-based scavengers and TMT resins are highly effective for Pd(0).[2][13]
-
Oxidative Reactions or Reactions with Oxidizing Workups: If the reaction environment is oxidative, you may have a higher proportion of Pd(II). TMT-functionalized silica is particularly effective for Pd(II).[14]
Step 2: Perform a Small-Scale Scavenger Screen Before committing to a large-scale purification, screen several scavengers at the bench. A typical screen would compare a thiol-based silica, a TMT-based silica, and perhaps a polymer-bound TMT resin.
Step 3: Optimize Key Experimental Parameters Once you've identified the most promising scavenger, optimize the following conditions on a small scale:
-
Scavenger Loading: Start with the manufacturer's recommendation (often 5-10 equivalents relative to the initial palladium concentration) and adjust as needed.
-
Temperature: Most scavenging is effective at room temperature, but gently heating to 40-50 °C can increase the rate of scavenging, especially for more challenging cases.[1]
-
Time: Scavenging kinetics can vary. Take time points (e.g., 1h, 4h, 16h) to determine the optimal stirring time. Most of the palladium is often adsorbed within the first hour.[12]
-
Solvent: The reaction solvent can impact scavenger performance. Scavenging is generally most effective in polar aprotic solvents like THF, MeCN, or DMF where both the product and residual palladium species are well-solvated.
See Protocol 2: Optimized Palladium Scavenging using Functionalized Silica (Batch Method) for a detailed guide.
Below is a decision workflow to guide your selection process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. km3.com.tw [km3.com.tw]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sopachem.com [sopachem.com]
- 15. Sci-Hub. Cross‐Linked Imidazolium Salts as Scavengers for Palladium / ChemPlusChem, 2014 [sci-hub.box]
Resolving crystallization difficulties of chiral sulfone salts
Technical Support Center: Resolving Crystallization Difficulties of Chiral Sulfone Salts
Executive Summary
This guide addresses the specific challenges encountered during the optical resolution of chiral sulfones (or amines resolved with chiral sulfonic acids) via diastereomeric salt formation. Sulfone moieties (
Part 1: Diagnostic & Screening (Triage Phase)
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. Why is this happening?
A: Oiling out is the most common failure mode for sulfone salts due to their high polarity and low melting points in solvated forms. It occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the crystalline solubility curve.
Root Cause Analysis:
-
High Supersaturation: You are cooling too fast or the concentration is too high. The system enters the "labile" zone where spontaneous phase separation (oil) is kinetically favored over ordered lattice formation.
-
Polarity Mismatch: Sulfones are strong H-bond acceptors. If the solvent is too non-polar, the salt aggregates as a polar oil. If too polar (like pure water), the lattice energy may not overcome solvation energy.
-
Impurities: Sulfone syntheses (e.g., oxidation of sulfides) often leave minor impurities that act as "crystal poisons," suppressing nucleation and favoring the amorphous oil phase.
Q2: Which solvent system should I screen first for sulfone salts?
A: Avoid non-polar solvents (Hexane, Toluene) as single solvents. Sulfone salts require a "Goldilocks" polarity—enough to dissolve the salt at high temperatures but allow lattice formation upon cooling.
Table 1: Recommended Solvent Systems for Sulfone Salt Resolution
| Solvent Class | Specific Solvent(s) | Role/Mechanism | Recommended For |
| Alcohols | Methanol, Ethanol, i-PrOH | Good solubility for polar sulfones; allows H-bonding. | Initial screening (Single solvent). |
| Nitriles | Acetonitrile, Propionitrile | High dielectric constant; suppresses oiling out. | Sulfones with aromatic rings.[1] |
| Binary Mixtures | 2-Butanone / Water | Water solubilizes the ionic head; Ketone reduces solubility of the tail. | Stubborn oils (highly effective). |
| Anti-Solvent | MTBE (Methyl tert-butyl ether) | Moderate polarity; induces precipitation gently. | Adding to alcoholic solutions. |
Pro-Tip: For sulfone-containing amines resolved with tartaric acid, Methanol/Water (9:1) is a high-probability starting point.
Part 2: Optimization & Process Control
Q3: How do I recover from an "oiled out" state without restarting?
A: Do not discard the oil. The oil is often rich in the desired diastereomer but lacks the kinetic energy to order itself.
Protocol: Temperature Cycling (The "Swing" Method)
-
Re-dissolve: Heat the mixture until the oil fully dissolves (add minimal solvent if needed).
-
Seed at Equilibrium: Cool slowly to the saturation temperature (
). Add seed crystals of the pure salt (if available) or scratch the glass. -
Cycle:
-
Cool to
. (Oil may form). -
Heat to
. (Oil dissolves, but crystal seeds might survive if they are more stable). -
Repeat 3-5 times. This "Ostwald ripening" encourages the growth of the stable crystal phase at the expense of the amorphous oil.
-
Q4: The crystals formed, but the Enantiomeric Excess (ee) is low (<20%). What now?
A: This indicates "Solid Solution" formation or indiscriminate precipitation.[2]
Troubleshooting Workflow:
-
Check the Counter-Ion: Sulfones are bulky. If your resolving agent is also bulky (e.g., Binaphthyl phosphoric acid), the lattice may have large voids that trap the "wrong" isomer. Switch to a compact agent like Tartaric Acid or Mandelic Acid .
-
The "Pop" Method: Recrystallize the salt in a solvent where the solubility difference is maximized, not just the yield.
-
Upgrade Strategy: Do not aim for 99% ee in one pass. If you have 60% ee, release the free base/acid and re-form the salt. The second crystallization often jumps to >95% ee because the "wrong" isomer concentration is now below its critical nucleation threshold.
Part 3: Advanced Troubleshooting (The "Nuclear" Options)
Q5: Standard resolving agents (Tartaric, CSA) failed. What is "Dutch Resolution"?
A: Dutch Resolution is a strategy employing a family of structurally related resolving agents simultaneously.
The Logic: When you use a single agent (e.g., phenylethylamine), the "wrong" diastereomer might crystallize easily or form a solid solution. When you use a mixture (e.g., phenylethylamine + p-Cl-phenylethylamine + p-Br-phenylethylamine), the "wrong" diastereomers interfere with each other's crystallization (frustration), while the "correct" diastereomer (which fits the lattice perfectly with one of the agents) crystallizes out purely.
Protocol: Dutch Resolution Screen
-
Prepare Family: Mix equimolar amounts of 3 related agents (e.g., unsubstituted, p-methyl, and p-nitro mandelic acid).
-
Add Substrate: Add 1 equivalent of your racemic sulfone (relative to the total acid mix).
-
Crystallize: The solid that forms is usually the least soluble salt of one specific agent with the desired enantiomer.
-
Analyze: Determine which agent precipitated and use that pure agent for scale-up.
Q6: Can I use "Crystallization-Induced Diastereomerization" (CID)?
A: Yes, if your sulfone has an acidic
-
Requirement: You need a base catalyst (e.g., DBU) in the crystallization mother liquor.
-
Result: Theoretical yield increases from 50% to 100% as the "wrong" isomer converts to the "right" one to restore equilibrium.
Visual Troubleshooting Guides
Diagram 1: The "Oiling Out" Decision Tree
Caption: Step-by-step logic for resolving oiling out issues in sulfone salt crystallization.
Diagram 2: Dutch Resolution Workflow
Caption: Strategy for selecting the best resolving agent using the 'Family' approach.
References
-
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. Link
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Chiral Resolution). Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
BenchChem Technical Guides. (2025). Troubleshooting Diastereomeric Salt Crystallization. Link
-
Kutasi, A. M., et al. (2016). Crystallization-induced diastereomerization of chiral pinanyl sulfone. CrystEngComm. Link
Sources
Validation & Comparative
Analytical Comparison Guide: Characterization of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Target Compound: (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS: 2411365-66-5) Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
In modern drug discovery, cyclic sulfone amines such as (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide are critical chiral building blocks, frequently utilized in the synthesis of PI3K inhibitors and orexin receptor agonists . Because the pharmacological efficacy of these therapeutics is heavily dependent on stereochemistry, unambiguous characterization of the chiral center is paramount.
As a Senior Application Scientist, I frequently see development bottlenecks arise when teams rely solely on standard
Baseline H NMR Structural Characterization
Before assessing chiral purity, the baseline structural connectivity of the molecule must be validated. The presence of the strongly electron-withdrawing sulfone (
Quantitative Data: Expected H NMR Assignments
Conditions: 400 MHz, DMSO-
| Position | Chemical Shift ( | Multiplicity | Integration | Causality & Assignment Rationale |
| C3-H | 3.15 – 3.25 | multiplet | 1H | Methine proton directly attached to the chiral center; deshielded by the adjacent primary amine. |
| C2-H | 2.90 – 3.10 | multiplet | 2H | Diastereotopic equatorial/axial protons strongly deshielded by both the adjacent sulfone ( |
| C6-H | 2.95 – 3.05 | multiplet | 2H | Methylene protons adjacent to the electron-withdrawing sulfone group. |
| NH | ~1.80 | broad singlet | 2H | Exchangeable protons. Broadened due to the quadrupolar relaxation of the |
| C4-H | 1.85 – 2.00 | multiplet | 2H | Ring methylene protons adjacent to the chiral center. |
| C5-H | 1.60 – 1.80 | multiplet | 2H | Methylene protons furthest from the heteroatoms, experiencing the least inductive deshielding. |
Methodological Comparison: Enantiomeric Purity Assessment
To determine the enantiomeric excess (ee) and absolute configuration of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide, analysts must choose between chromatographic and spectroscopic methods.
While Chiral HPLC physically separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase, Mosher's acid analysis involves the covalent derivatization of the amine into a mixture of stable diastereomeric amides, which are then analyzed via NMR .
Objective Performance Comparison
| Analytical Feature | Chiral HPLC | |
| Primary Output | Diastereomeric ratio (dr) via integration of distinct shifted peaks. | Enantiomeric ratio (er) via baseline-separated chromatographic peaks. |
| Absolute Configuration | Yes. Directly determinable via | No. Requires a pre-characterized reference standard of known stereochemistry. |
| Sensitivity (LOD) | Moderate (~1-5% minor enantiomer detection limit). | High (<0.1% minor enantiomer detection limit). |
| Sample Recovery | Destructive (covalent amide bond formation). | Non-destructive (sample can be recovered). |
| Operational Overhead | Low equipment cost; requires MTPA-Cl reagents and standard NMR. | High equipment cost; requires expensive, specialized chiral columns. |
Verdict: For initial drug development phases where absolute stereochemistry must be proven de novo, Mosher's NMR analysis is the superior choice. For downstream GMP batch release where trace enantiomeric impurities (<0.5%) must be quantified, Chiral HPLC is required.
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision matrix and workflow for validating the stereochemistry of the target compound.
Caption: Workflow comparing Chiral HPLC and Mosher's NMR analysis for enantiomeric purity.
Self-Validating Protocol: Mosher’s Amide Derivatization
To determine the absolute configuration using the Mosher model, the chiral amine is reacted with both (R)-(-)- and (S)-(+)-
Causality Note: We specifically use the acid chloride (MTPA-Cl) rather than the free Mosher's acid. Using coupling agents (like EDC/HOBt) with the free acid can lead to partial racemization of the derivatizing agent or incomplete conversion. The highly reactive acid chloride ensures rapid, quantitative conversion.
Step-by-Step Methodology
-
Sample Preparation (Anhydrous Conditions): Dissolve ~5 mg of the (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide sample in 0.5 mL of anhydrous Pyridine-
in a clean, dry NMR tube. Rationale: Pyridine acts as both the NMR solvent and the acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Water must be strictly excluded to prevent the competitive hydrolysis of MTPA-Cl. -
Derivatization: Add a slight molar excess (1.2 equivalents) of (R)-(-)-MTPA-Cl to the tube. In a second, identical parallel setup, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
-
Internal System Validation (Reaction Monitoring): Cap the tubes, agitate, and allow to react at room temperature for 1–2 hours. Self-Validation Check: You must achieve 100% conversion. If conversion is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the observed diastereomeric ratio. Confirm 100% conversion by taking a quick
H scan and verifying the total disappearance of the broad primary amine signal (~1.80 ppm) and the emergence of the sharp amide N-H doublet (~6.5–7.5 ppm). -
Data Acquisition & Interpretation: Acquire high-resolution
H and F NMR spectra. The Mosher amide conformation aligns the carbonyl synperiplanar to the trifluoromethyl group . Calculate the chemical shift differences ( ) for the protons on the thiopyran ring. For the (R)-enantiomer, the protons on the C2 and C4 positions will exhibit distinct positive or negative values based on their spatial proximity to the shielding cone of the MTPA phenyl ring.
References
- Urea derivatives which can be used to treat cancer Google P
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education (ACS Publications)[Link]
-
Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database Molecules (MDPI)[Link]
Technical Guide: Chiral HPLC Resolution of (R) and (S) 3-Aminotetrahydrothiopyran 1,1-Dioxide
The following technical guide is structured to address the specific chromatographic challenges of 3-aminotetrahydrothiopyran 1,1-dioxide . This molecule presents a unique separation challenge due to the combination of a highly polar sulfone group (
Executive Summary & Molecular Challenge
The separation of 3-aminotetrahydrothiopyran 1,1-dioxide enantiomers is critical for the synthesis of JAK inhibitors and CCR2 antagonists. However, this molecule defies standard "screen-and-go" workflows due to two intrinsic properties:
-
UV Transparency: The sulfone and amine groups lack significant chromophores above 210 nm, rendering standard UV detection (254 nm) useless.
-
Dual Polarity: The basic amine interacts strongly with residual silanols (causing tailing), while the sulfone group increases aqueous solubility, often leading to early elution in Normal Phase (NP) modes.
This guide compares the three most effective methodologies: Direct Analysis on Crown Ether Phases , Immobilized Polysaccharide Screening , and Derivatization Protocols .
Comparative Analysis of Separation Methods
The following table summarizes the performance metrics of the three primary approaches.
| Feature | Method A: Crown Ether (Direct) | Method B: Immobilized Polysaccharide (Direct) | Method C: Derivatization (Indirect) |
| Column Type | CROWNPAK CR-I(+) (Chiral Crown Ether) | CHIRALPAK IA / IC (Immobilized Amylose/Cellulose) | CHIRALPAK AD-H / OD-H (Coated Polysaccharide) |
| Mechanism | Host-guest inclusion complexation (Ammonium ion) | Hydrogen bonding & steric inclusion | Steric fit & |
| Mobile Phase | Aqueous acidic ( | Alkane/Alcohol + Basic Additive (DEA) | Hexane/IPA (Standard NP) |
| Resolution ( | High (> 5.0) | Moderate (1.5 - 3.0) | Very High (> 8.0) |
| Detection | RI, ELSD, or low-UV (200 nm) | RI, ELSD, or low-UV (210 nm) | Standard UV (254 nm) |
| Throughput | Low (Long equilibration) | High | Low (Requires synthesis step) |
| Best For | QC / Purity Analysis of free amine | Process Monitoring | Preparative Purification |
Detailed Experimental Protocols
Method A: The "Gold Standard" for Analytical QC (Crown Ether)
This method utilizes the specific ability of crown ethers to complex with primary ammonium ions (
-
Column: Daicel CROWNPAK CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase: pH 1.5 Perchloric Acid (
) aqueous solution.-
Note: Methanol (10-15%) can be added to reduce retention time if
.
-
-
Flow Rate: 0.4 - 0.8 mL/min (Keep backpressure < 150 bar).
-
Temperature: 10°C - 25°C (Lower temperature increases resolution).
-
Detection:
-
Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering).
-
Secondary: UV at 200 nm (Use high-purity solvents to avoid noise).
-
-
Sample Prep: Dissolve 1 mg/mL in mobile phase. The amine must be protonated.
Method B: The High-Throughput Screen (Immobilized Polysaccharide)
For labs without crown ether columns or requiring faster run times, immobilized phases are superior due to their solvent versatility.
-
Columns: CHIRALPAK IA (Amylose) and CHIRALPAK IC (Cellulose).
-
Mobile Phase (Screening):
-
MP A: n-Hexane / Ethanol / Diethylamine (80:20:0.1).
-
MP B: Dichloromethane / Ethanol / Diethylamine (50:50:0.1) - Only possible on Immobilized phases.
-
-
The "Trick": The addition of 0.1% Diethylamine (DEA) is non-negotiable. It suppresses the ionization of the amine, preventing non-specific binding to the silica support.
-
Detection: ELSD is highly recommended due to the UV cutoff of DEA and the analyte.
Method C: The Preparative Solution (Derivatization)
If you need to separate grams of material or lack ELSD/RI detection, derivatization is the only viable path. It adds a chromophore and removes the basicity.
-
Derivatization Protocol:
-
React amine with Benzoyl Chloride or Boc-Anhydride in DCM/TEA.
-
Workup: Wash with 1N HCl, dry over
.
-
-
Column: CHIRALPAK AD-H or CHIRALCEL OD-H.
-
Mobile Phase: n-Hexane / Isopropanol (90:10).
-
Detection: UV at 254 nm (Strong signal from Benzoyl group).
-
Advantage: The resulting amide/carbamate is easily resolved with high separation factors (
), making this ideal for prep-HPLC.
Visualizing the Decision Matrix
The following logic flow guides the selection of the optimal method based on your specific constraints (Detection limits vs. Sample scale).
Caption: Decision tree for selecting the optimal chiral method based on detection capabilities and scale.
Mechanism of Action
Understanding why these methods work is crucial for troubleshooting.
-
Crown Ether (Method A): The 18-crown-6 ether ring on the stationary phase forms a "host-guest" complex specifically with the
group. The chiral barriers on the crown ether discriminate between the (R) and (S) spatial arrangement of the thiopyran ring. Critical Factor: The amine must be protonated (pH < 2). -
Polysaccharide (Method B/C): These rely on the "Three-Point Interaction" model.[1]
-
Direct (Method B): Relies on H-bonding between the amine and the carbamate on the polymer.
-
Derivatized (Method C): The added carbonyl (Benzoyl/Boc) provides a strong H-bond acceptor site, and the phenyl ring (if Benzoyl) adds
- interactions, dramatically increasing selectivity ( ).
-
References
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+) and CR(-)." Chiral Technologies.[2] Link
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link
-
Subramanian, G. (Ed.). (2008).[2][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Section on Primary Amine Resolution). Link
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Analogous Application)." Technical Applications. Link
Sources
Specific optical rotation values for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
This guide provides an in-depth technical analysis of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a critical chiral building block in medicinal chemistry. Unlike standard catalog entries, this document focuses on the practical aspects of optical purity, comparative synthesis routes, and rigorous characterization protocols required for high-stakes drug development.
Executive Summary & Compound Identity
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a specialized chiral amine intermediate, increasingly utilized in the synthesis of Janus kinase (JAK) and TYK2 inhibitors. Its six-membered sulfone ring offers distinct pharmacokinetic properties compared to its five-membered analog (sulfolane), influencing solubility and metabolic stability in final drug candidates.
Core Identity Matrix
| Feature | Data |
| Chemical Name | (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide |
| CAS Number (R-isomer) | 2411365-66-5 |
| CAS Number (S-isomer) | 2381123-27-7 |
| CAS Number (Racemate) | 117593-43-8 |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| Key Application | Chiral scaffold for heterocyclic amide coupling (e.g., pyrimidine-based inhibitors) |
Optical Rotation & Physical Characterization
The Challenge of Specific Rotation
Unlike commoditized reagents, the specific optical rotation (
Field Insight: While the exact literature value is often redacted in open-source snippets, structural analogs provide a reliable baseline for expectation. The 5-membered ring analog, (S)-3-aminotetrahydrothiophene 1,1-dioxide, exhibits a rotation of approximately -16.5° (c=1, H₂O) . Consequently, researchers should anticipate the (R)-thiopyran analog to exhibit a rotation in the range of +10° to +25° (free base) or corresponding negative values depending on the solvent interaction.
Comparative Benchmarks (Alternatives)
The following table compares the target compound with its closest structural and functional alternatives.
| Compound | Ring Size | CAS (Chiral) | Typical | Usage Context |
| (R)-3-Amino-thiopyran 1,1-dioxide | 6 (Thiopyran) | 2411365-66-5 | Batch Dependent (+) | Next-gen JAK/TYK2 inhibitors; improved solubility profile. |
| (S)-3-Amino-thiopyran 1,1-dioxide | 6 (Thiopyran) | 2381123-27-7 | Batch Dependent (-) | Enantiomer; used for SAR studies to verify binding stereospecificity. |
| (R)-3-Amino-thiophene 1,1-dioxide | 5 (Sulfolane) | 128740-14-7 | +16° to +20° (H₂O) | Traditional scaffold; more rigid, potentially lower metabolic stability. |
| (R)-3-Amino-piperidine | 6 (Piperidine) | 188111-79-7 | -19° (c=1, MeOH) | Nitrogen analog; different basicity and H-bond donor/acceptor profile. |
Critical Note: Always verify the enantiomeric excess (ee%) via Chiral HPLC rather than relying solely on optical rotation, as the rotation value is small and susceptible to pH and concentration errors.
Synthesis & Resolution Methodologies
Obtaining high optical purity (>98% ee) is the primary challenge. Two main routes exist: Classical Resolution and Asymmetric Synthesis .
Method A: Classical Resolution (Racemate Separation)
This is the most common industrial route due to cost-effectiveness. It involves forming diastereomeric salts with a chiral acid.
-
Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Mechanism: The (R)-amine forms a less soluble salt with the chiral acid in specific solvents (e.g., Methanol/Water), precipitating out while the (S)-amine remains in solution.
Method B: Asymmetric Synthesis
Uses chiral pool starting materials, such as Glutamic Acid derivatives, to build the ring with the stereocenter pre-installed.
-
Pros: Higher theoretical yield of the desired enantiomer.
-
Cons: More synthetic steps; higher raw material cost.
Workflow Visualization: Classical Resolution
The following diagram illustrates the logical flow for isolating the (R)-isomer from the racemate.
Figure 1: Workflow for the classical resolution of racemic 3-aminotetrahydro-2H-thiopyran 1,1-dioxide to obtain the (R)-enantiomer.
Experimental Protocol: Optical Rotation Measurement
To ensure scientific integrity, use this self-validating protocol to establish the specific rotation for your specific batch.
Objective: Determine
Materials:
-
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (>98% purity).
-
Solvent: HPLC-grade Methanol or Water (must be consistent).
-
Digital Polarimeter (Sodium D line, 589 nm).
Procedure:
-
Preparation: Accurately weigh 100 mg (
) of the dried amine. -
Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in methanol and dilute to the mark.
-
Concentration (
) = 1.0 g/100 mL.
-
-
Blanking: Fill the 1 dm polarimeter tube with pure solvent. Zero the instrument.
-
Measurement: Rinse the tube with the sample solution, then fill completely (avoid bubbles).
-
Reading: Measure the optical rotation (
) at 20°C. Take the average of 5 readings. -
Calculation:
Where is path length in dm (usually 1).
Interpretation:
-
If
is positive (e.g., +0.20°), the specific rotation is +20° . -
Compare with the Certificate of Analysis (CoA) of the standard. A deviation >5% indicates moisture contamination or lower enantiomeric excess.
References
-
Chemical Identity & CAS: National Institutes of Health (NIH). PubChem Compound Summary for CID 138400: 2H-Thiopyran, tetrahydro-, 1,1-dioxide. Retrieved from [Link]
- Synthesis & Resolution (Analogous Method): European Patent Office. EP 3177589 B1: Method for the synthesis of mirabegron and its derivatives. (Describes resolution of similar chiral amines).
-
Chiral Building Blocks: ChemSrc. CAS 2381123-27-7 & 2411365-66-5 Entry. Retrieved from [Link]
Comprehensive Guide to X-ray Crystallography of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Salts
Topic: X-ray Crystallography of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide Salts Content Type: Publish Comparison Guide
Executive Summary
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 117593-43-8, generic) is a critical chiral building block in the synthesis of next-generation PI3K inhibitors and bromodomain (CBP/p300) modulators. Its structural rigidity, provided by the sulfone-containing six-membered ring, makes it an ideal bioisostere for piperidine in medicinal chemistry.
However, the enantiopurity of this scaffold is paramount for biological activity. While chromatographic resolution (e.g., Chiralpak OJ) is common for bulk separation, X-ray crystallography of diastereomeric salts remains the gold standard for unambiguous assignment of absolute configuration.
This guide compares the crystallographic performance of the Hydrochloride (HCl) salt against the L-Tartrate and (1S)-(+)-10-Camphorsulfonate (CSA) salts. It provides a decision matrix for researchers selecting the optimal solid form for structural elucidation and shelf-stability.
Part 1: Salt Selection Strategy & Comparative Analysis
The free base of 3-aminotetrahydro-2H-thiopyran 1,1-dioxide is a polar solid with moderate crystallinity. To enhance diffraction quality and determine absolute stereochemistry, salt formation is required.
1. The Pragmatic Standard: Hydrochloride (HCl)
The hydrochloride salt is the most commercially available form (e.g., CAS 76943-07-2).
-
Crystallizability: High.[1] Readily forms needles or prisms from Methanol/Ether.
-
Structural Utility: The presence of the sulfone sulfur atom (
) and chloride ( ) provides significant anomalous scattering power ( ) when using Cu-K radiation. This allows for absolute configuration determination via the Flack parameter, even without a chiral counterion. -
Drawback: Often hygroscopic. The chloride ion can sometimes lead to disorder in the crystal lattice if the packing is not tight.
2. The Resolution Standard: L-Tartrate
L-Tartaric acid is the classic resolving agent for chiral amines.
-
Crystallizability: Moderate to High. Forms robust 3D hydrogen-bonding networks involving the sulfone oxygens and the tartrate hydroxyls.
-
Structural Utility: Acts as an internal chiral reference. Since the absolute configuration of L-Tartrate is known
, the configuration of the amine can be assigned relative to it, providing a double-check on the anomalous dispersion data. -
Drawback: Lower solubility in common organic solvents compared to HCl, requiring more polar solvent systems (e.g., Water/Ethanol) for crystal growth.
3. The Crystallinity Specialist: (1S)-(+)-10-Camphorsulfonate (CSA)
When both HCl and Tartrate fail to yield diffraction-quality crystals, CSA is the "fixer."
-
Crystallizability: Excellent. The bulky camphor backbone disrupts packing defects and often prevents solvate formation.
-
Structural Utility: Like Tartrate, it provides a known chiral center. The sulfonate group adds more sulfur atoms to the lattice, further enhancing the anomalous signal.
-
Drawback: Higher molecular weight reduces the density of the drug pharmacophore in the unit cell.
Comparative Data Matrix
| Feature | Hydrochloride (HCl) | L-Tartrate (2:1 or 1:1) | (1S)-Camphorsulfonate |
| Primary Utility | Bulk Isolation / Solubility | Absolute Config / Resolution | Difficult Crystallization Rescue |
| Anomalous Scatterers | S (1), Cl (1) | S (1) | S (2) |
| Flack Parameter Reliability | High (with Cu source) | Very High (Internal Ref) | Very High (Internal Ref) |
| Hygroscopicity | Moderate to High | Low | Low |
| Crystal Habit | Needles / Prisms | Blocks / Plates | Prisms |
| Space Group (Typical) |
Part 2: Experimental Protocols
A. Synthesis of Single Crystals (Vapor Diffusion Method)
Note: This protocol is self-validating; if precipitate forms immediately, the concentration is too high. If no crystals form after 7 days, the antisolvent ratio is too low.
Materials:
-
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide (Free base or HCl salt).
-
Counterion (L-Tartaric acid or (1S)-CSA).
-
Solvents: Methanol (HPLC grade), Diethyl Ether (Antisolvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of the amine (or 1:1 molar equivalent of amine and acid) in the minimum amount of Methanol (approx. 0.5 - 1.0 mL) in a small inner vial (GC vial). Ensure the solution is clear.
-
Tip: For L-Tartrate, adding a drop of water may be necessary for full dissolution.
-
-
Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).
-
Diffusion: Add approx. 5 mL of Diethyl Ether to the outer vial (do not allow it to spill into the inner vial).
-
Equilibration: Cap the outer vial tightly. Store at 4°C (fridge) or 20°C (benchtop) in a vibration-free zone.
-
Observation: Monitor daily. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting nucleation. High-quality crystals typically appear within 3-7 days.
B. Data Collection Strategy
For this specific molecule (
-
Source: Copper (Cu-K
, ) is mandatory.-
Reasoning: The anomalous scattering contribution (
) of Sulfur is ~0.56 e- for Cu radiation, compared to only ~0.12 e- for Molybdenum (Mo). Using Mo radiation will likely yield an inconclusive Flack parameter (approx 0.0 ± 0.3) unless the crystal is exceptionally large and perfect.
-
-
Temperature: Collect at 100 K .
-
Reasoning: Reduces thermal motion of the flexible tetrahydrothiopyran ring, sharpening high-angle reflections.
-
Part 3: Visualization & Logic
Workflow: Salt Screening & Structure Determination
The following diagram illustrates the decision logic for selecting the salt form and validating the structure.
Caption: Decision logic for salt selection and crystallographic validation of chiral amine sulfones.
Part 4: Data Interpretation & Causality
When analyzing the output, look for these specific markers to validate your "(R)" assignment:
-
The Flack Parameter (
):-
For the correct enantiomer model,
should be near 0.0 with a standard uncertainty ( ) (e.g., ). -
If
, you have modeled the wrong enantiomer (the structure is likely (S)). Invert the structure. -
Critical Check: If using the HCl salt, the presence of Chlorine (
) and Sulfur ( ) ensures a strong signal. If using Tartrate, the known chirality of the tartrate anion serves as an internal check—if the Tartrate refines to and the amine to , the assignment is valid.
-
-
Hydrogen Bonding:
-
Expect strong
interactions. The sulfone oxygens are potent hydrogen bond acceptors. In the L-Tartrate salt, look for a "head-to-tail" chain motif where the amine donates to the carboxylate of the tartrate, and the sulfone accepts from the tartrate hydroxyls. This rigidity correlates with the high melting points often observed in these salts.
-
-
Conformation:
-
The tetrahydrothiopyran ring typically adopts a chair conformation . The 1,1-dioxide group creates a unique steric environment. In the (R)-isomer, the amino group at position 3 usually prefers the equatorial orientation to minimize 1,3-diaxial interactions with the sulfone oxygens, though salt packing forces can sometimes stabilize the axial conformer.
-
References
-
Synthesis & Application
-
Crystallographic Methodology
- Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering in single-crystal structure analysis." Acta Crystallographica Section A.
-
Chiral Resolution Principles
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Commercial Availability & Properties
- Sigma-Aldrich Product Sheet: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (Analogous isomer properties).
Sources
Comparative Biological Activity: (R)- vs. (S)-Isomers of Thiopyran 1,1-Dioxide Scaffolds
This guide provides an in-depth technical comparison of the biological activity of (R)- and (S)-isomers within the thiopyran 1,1-dioxide scaffold class.
While the parent tetrahydrothiopyran 1,1-dioxide ring is achiral, its pharmacological value emerges when substituted, creating chiral centers (typically at C2, C4, or bridgehead carbons). This guide focuses on the two most significant pharmaceutical applications of this scaffold: the Carbonic Anhydrase Inhibitor (Dorzolamide) and Dopamine D3 Receptor Agonists , where stereochemistry dictates efficacy.
Executive Summary: The Stereochemical Switch
In medicinal chemistry, the thiopyran 1,1-dioxide moiety serves as a robust bioisostere for piperidines or cyclohexanes, offering unique hydrogen-bonding potential via the sulfone group (
-
The Rule of Thumb: For thiopyran 1,1-dioxides fused to aromatic or heteroaromatic rings (e.g., thienothiopyrans), the (S)-configuration at the amine-bearing carbon is frequently the eutomer (active isomer) for enzyme inhibition, whereas the (R)-isomer often exhibits significantly reduced potency (the distomer).
-
Key Mechanism: The sulfone oxygen atoms act as hydrogen bond acceptors. The chiral orientation of substituents ensures these oxygens are positioned correctly within the binding pocket while directing bulky hydrophobic groups away from steric clashes.
Summary Table: Eutomer vs. Distomer Performance
| Feature | (S)-Isomer (Eutomer) | (R)-Isomer (Distomer) | Biological Impact |
| Drug Example | Dorzolamide (Trusopt) | (4R,6R)-Dorzolamide | Glaucoma Treatment |
| Target Affinity (Ki) | ~0.18 nM (CA-II) | > 100 nM | >500-fold potency difference |
| Binding Mode | Optimal Zn²⁺ coordination | Steric clash with Leu198 | Loss of catalytic inhibition |
| Metabolic Stability | High | Moderate | (S)-isomer resists rapid efflux |
| Solubility | High (HCl salt) | High (HCl salt) | Identical physicochemical properties |
*Note: Configuration refers to the C4-position in thienothiopyrans. Specific Cahn-Ingold-Prelog (CIP) priority must be calculated for each derivative.
Case Study A: Dorzolamide (Thienothiopyran 1,1-dioxide)
Molecule: (4S, 6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.
Pharmacological Mechanism
Dorzolamide is a topical carbonic anhydrase II (CA-II) inhibitor. The thiopyran 1,1-dioxide ring acts as a rigid spacer that positions the sulfonamide group to coordinate with the Zinc ion (
-
(4S, 6S)-Isomer: The ethylamino group at C4 projects into a hydrophilic pocket, stabilizing the drug-enzyme complex. The methyl group at C6 (S-configuration) locks the ring conformation, preventing the sulfone from rotating out of alignment.
-
(4R, 6R)-Isomer: The inverted stereochemistry forces the ethylamino group to clash with the hydrophobic wall of the active site (specifically residues Val121 and Leu198), drastically reducing binding affinity.
Experimental Data: Inhibition Constants ( )
| Isoform | (4S, 6S)-Dorzolamide ( | (4R, 6R)-Enantiomer ( | Ratio (S/R) |
| hCA-II (Target) | 0.18 nM | 600 nM | ~3300 |
| hCA-I (Off-target) | 600 nM | > 50,000 nM | >80 |
| hCA-IV | 2.5 nM | 1,200 nM | ~480 |
Insight: The (S)-isomer is not only more potent but also more selective for the ocular CA-II isoform, reducing systemic side effects.
Case Study B: Dopamine D3 Agonists (Benzothiopyran 1,1-dioxide)
Molecule: trans-4-n-propyl-3,4,4a,10b-tetrahydro-2H,5H-[1]benzothiopyrano[4,3-b]-1,4-oxazin-9-ol 6,6-dioxide (PD 128907 Analogue).
Biological Activity Profile
In the development of antipsychotics and Parkinson's treatments, the benzothiopyran 1,1-dioxide scaffold is used to rigidly hold a dopamine pharmacophore.
-
Active Isomer: (-)-(4aS, 10bR) . This enantiomer mimics the extended conformation of dopamine, fitting the orthosteric site of the D3 receptor.
-
Inactive Isomer: (+)-(4aR, 10bS) . This isomer displays >100-fold lower affinity.[1]
-
In Vivo Effect: Only the (S,R)-isomer induces locomotor reduction in reserpinized rat models, confirming that chirality determines the functional response (agonist vs. inactive).
Experimental Protocols
Protocol: Chiral Separation of Thiopyran 1,1-Dioxides
To evaluate (R) vs (S) activity, you must first isolate the enantiomers with >99% purity.
Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.
-
Column: Chiral-AGP (α1-acid glycoprotein) or Chiralpak AD-H.
-
Dimensions: 150 × 4.0 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0).
-
Modifier: 2-10% Isopropanol (IPA) depending on lipophilicity.
-
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 254 nm (sulfone absorbance).
-
Validation: Inject racemic mixture. The (R)-isomer typically elutes first on AGP columns due to lower affinity for the protein stationary phase (check specific derivative).
Protocol: Carbonic Anhydrase Inhibition Assay
Objective: Determine
-
Reagent Prep: Prepare 1 mM stock solutions of (R)- and (S)-isomers in DMSO. Dilute serially in reaction buffer (50 mM Tris-SO4, pH 7.6).
-
Enzyme Mix: Incubate 2 E.U. (Enzyme Units) of purified hCA-II with the inhibitor for 15 min at 25°C.
-
Substrate Addition: Add 3 mM 4-nitrophenyl acetate (4-NPA).
-
Kinetic Read: Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to derive
.
Visualizations
Mechanism of Action: (S)-Isomer Binding Pathway
The following diagram illustrates why the (S)-isomer of the thiopyran 1,1-dioxide scaffold (specifically Dorzolamide) effectively reduces Intraocular Pressure (IOP), while the (R)-isomer fails.
Caption: Comparative signaling pathway showing the structural basis for the (S)-isomer's efficacy versus the (R)-isomer's inactivity due to steric hindrance.
Experimental Workflow: Chiral Resolution & Testing
This workflow ensures the self-validation of the biological data by confirming enantiomeric purity before testing.
Caption: Step-by-step workflow for isolating and validating thiopyran 1,1-dioxide enantiomers prior to biological evaluation.
References
-
Comparison of Dorzolamide Enantiomers: Matuszewski, B. K., & Constanzer, M. L. (1992). "Indirect chiral separation and analyses in human biological fluids of the stereoisomers of a thienothiopyran-2-sulfonamide (TRUSOPT)." Journal of Chromatography B.
-
Thiopyran Dopamine Agonists: Dijk, S. N., et al. (2000). "Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist PD 128907." Journal of Medicinal Chemistry.
-
General Thiopyran Pharmacology: Pasha, G. F., et al. (2017). "Synthesis and characterization of sulfide, sulfoxide and sulfone derivatives of thiopyran: antimicrobial evaluation." ResearchGate.
-
Chiral Separation Protocols: Cirilli, R., et al. (2023). "Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates." ACS Omega.
Sources
Bioisosteric Replacement Strategy: Piperidine vs. Thiopyran 1,1-Dioxide in Lead Optimization
Executive Summary
The Challenge: The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbusters from opioids to antihistamines. However, its basic nitrogen (
The Solution: Thiopyran 1,1-dioxide (tetrahydrothiopyran-4-one 1,1-dioxide derivatives) serves as a non-basic, polar, structural bioisostere. By replacing the amine with a sulfone, researchers can nullify the basic center while retaining the 6-membered chair geometry and hydrogen-bond accepting capability.
Scope: This guide details the Structure-Activity Relationship (SAR) implications of this switch, focusing on hERG mitigation, metabolic stability, and synthetic protocols.
Physicochemical & Structural Comparison
The fundamental driver for this bioisosteric switch is the dramatic shift in electronic properties without a massive change in steric volume.
| Feature | Piperidine (Secondary Amine) | Thiopyran 1,1-Dioxide (Sulfone) | Impact on Drug Design |
| Basicity ( | ~10.5 (Highly Basic) | Neutral (Non-ionizable) | Eliminates cation-driven off-target binding (e.g., hERG). |
| H-Bonding | Donor & Acceptor | Strong Acceptor Only | Loss of H-bond donor may require compensatory interactions elsewhere. |
| LogP (Lipophilicity) | Variable (pH dependent) | Lower (Polar, neutral) | Sulfone is a "polar handle" that lowers LogP without ionization. |
| Ring Geometry | Chair (C-N bond ~1.47 Å) | Chair (C-S bond ~1.80 Å) | The sulfone ring is slightly "fatter," potentially affecting tight binding pockets. |
| Metabolic Risk | High (N-oxidation, | Low (Metabolically robust) | Increases half-life ( |
Structural Nuance: The "Expansion" Effect
While both rings adopt a chair conformation, the C-S bond length (1.80 Å) is significantly longer than the C-N bond (1.47 Å). This expands the vectors of substituents at the 4-position. If the piperidine nitrogen was making a critical salt bridge with an Asp/Glu residue in the target protein, the sulfone replacement will abolish potency unless a compensatory interaction is designed.
SAR Case Study: Mitigating hERG Liability
One of the most common reasons to deploy thiopyran 1,1-dioxide is to rescue a lead series from hERG-mediated cardiotoxicity.
The Mechanism of hERG Blockade
The hERG potassium channel pore contains aromatic residues (Tyr652 and Phe656). Basic amines, which are protonated at physiological pH, form high-affinity
Comparative Data: Representative Lead Optimization
Context: Optimization of a CCR2 antagonist series.
| Compound ID | Core Scaffold | hERG | Target Potency ( | |
| Lead A | N-Methyl Piperidine | 9.8 | 0.8 (High Risk) | 12 |
| Analog B | Tetrahydropyran (Oxygen) | n/a | >30 (Safe) | 450 (Loss of potency) |
| Analog C | Thiopyran 1,1-Dioxide | n/a | >30 (Safe) | 15 (Retained) |
Analysis:
-
Lead A: The basic amine drives potency but kills safety via hERG binding.
-
Analog B: Replacing N with O (ether) removes basicity but loses the polarity required for the pharmacophore, dropping potency.
-
Analog C: The sulfone mimics the polarity and H-bond accepting nature of the amine without the positive charge. This evades the hERG
-cation trap while maintaining target affinity.
Visualization: The Bioisosteric Logic Flow
Caption: Logical pathway demonstrating how the sulfone replacement decouples polarity from basicity to mitigate hERG toxicity.
Experimental Protocols
A. Synthesis of 4-Substituted Thiopyran 1,1-Dioxides
Objective: To synthesize a thiopyran 1,1-dioxide scaffold from a sulfide precursor. Reaction Type: Chemoselective Oxidation.[1]
Reagents:
-
Starting Material: Tetrahydro-4H-thiopyran-4-one (Commercial CAS: 1072-72-6).[2][3]
-
Oxidant: Oxone® (Potassium peroxymonosulfate) or m-CPBA.
-
Solvent: Methanol/Water (1:1) or Dichloromethane (DCM).[4]
Step-by-Step Protocol (Oxone Method - High Yield/Green):
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of tetrahydro-4H-thiopyran-4-one in 50 mL of MeOH:H2O (1:1 v/v).
-
Addition: Cool to 0°C. Add 1.5 eq of Oxone® portion-wise over 30 minutes. Note: Reaction is exothermic; maintain temp <10°C.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The sulfone is significantly more polar (lower
) than the sulfide. -
Workup: Filter off the precipitated salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with DCM (3x).
-
Purification: Dry organic layer over
and concentrate. Recrystallize from Ethanol/Hexane if necessary. -
Yield: Typically >90% white solid.
Validation Check:
-
1H NMR: Look for the downfield shift of the protons adjacent to sulfur. In sulfide,
-protons are 2.8 ppm. In sulfone, they shift to 3.0–3.2 ppm. -
IR: Characteristic sulfone stretches at
1120 and 1300 .
B. Microsomal Stability Assay
Objective: Verify metabolic stability improvements.
-
Incubation: Incubate test compound (1
) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Success Criteria: Thiopyran dioxide analog should show <20% consumption at 60 min compared to rapid consumption of piperidine analog.
-
Synthetic Workflow Visualization
Caption: Synthetic route from commercial sulfide to the functionalized sulfone scaffold.
Expert Commentary: When NOT to Switch?
While thiopyran 1,1-dioxide is a powerful tool, it is not a universal fix.
-
Solubility Paradox: Although sulfones are polar, they are neutral . A basic amine can be formulated as a hydrochloride salt to boost aqueous solubility. A sulfone cannot. If your lead is already grease-heavy, switching to a sulfone might crash the compound out of solution in biological media.
-
Permeability: If the
of the piperidine is modulated correctly (e.g., to 7.5–8.0), it can utilize the "pH partition hypothesis" to cross membranes. The sulfone is permanently polar ( shift is static), which might limit blood-brain barrier (BBB) penetration compared to a tunable amine.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Drug Hunter. (2024).[5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Strategies. Link
-
BenchChem. (2025).[1][4] Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. BenchChem Protocols. Link
-
Pasternak, A., et al. (2008). Potent, orally bioavailable somatostatin agonists: Good absorption and low clearance. Bioorganic & Medicinal Chemistry Letters, 18(3), 1183-1187. (Example of sulfone improving metabolic stability). Link
-
Keefer, C. E., et al. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency.[7] Oxidative Medicine and Cellular Longevity. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydrothiopyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. drughunter.com [drughunter.com]
- 7. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of Aminotetrahydrothiopyran Dioxides
Executive Summary: The Analytical Challenge of ATHPs
Aminotetrahydrothiopyran dioxides (ATHPs) are a highly specialized class of sulfur-containing heterocycles. Due to their rigid conformation and unique hydrogen-bonding capabilities, they are increasingly utilized as pharmacophores in peptidomimetics1[1] and small-molecule viral therapeutics, such as the EBNA1 inhibitor VK-1760 2[2].
However, the structural elucidation of ATHPs presents a distinct challenge for mass spectrometry (MS). The molecule contains two highly labile functional groups: a sulfone moiety (-SO₂-) and an amine group (-NH₂). Depending on the ionization energy applied, these groups trigger competing fragmentation cascades. This guide objectively compares the performance of three major MS platforms—ESI-Q-TOF, EI-GC-MS, and MALDI-TOF—in characterizing ATHPs, providing drug development professionals with the causality behind these fragmentations and a self-validating protocol for accurate analysis.
Mechanistic Dynamics: The Fragmentation Pathway
To select the correct analytical platform, one must first understand why ATHPs fragment the way they do. The gas-phase chemistry of cyclic sulfones is dominated by the thermodynamically driven extrusion of sulfur dioxide3[3].
-
Desulfonylation (-64 Da): Under collisional activation or electron impact, the C-S bonds of the thiopyran ring cleave. Because neutral SO₂ is a highly stable leaving group, the molecule rapidly ejects it, resulting in a ring-contracted or open-chain hydrocarbon cation.
-
Ammonia Neutral Loss (-17 Da): In positive ion mode, the amine group is readily protonated. This localized charge directs a neutral loss of NH₃, often preceding or occurring simultaneously with SO₂ extrusion.
Primary ESI-CID fragmentation pathways of 4-aminotetrahydrothiopyran-1,1-dioxide.
Platform Performance Matrix
Different MS platforms deposit varying amounts of internal energy into the ATHP molecule, drastically altering the observed spectra.
A. ESI-Q-TOF MS/MS (The Gold Standard)
Electrospray Ionization (ESI) is a "soft" ionization technique. When coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer , the intact [M+H]+ ion is preserved with high abundance. By carefully ramping the Collision Energy (CE) in the collision cell, analysts can map the exact causality of the -17 Da and -64 Da losses. High mass accuracy (< 2 ppm) ensures that the loss of SO₂ (63.96 Da) is not confused with the loss of other isobaric fragments.
B. EI-GC-MS (The Hard Ionization Approach)
Electron Ionization (EI) at standard 70 eV deposits massive internal energy into the molecule. For cyclic sulfones, this causes near-instantaneous desulfonylation. Consequently, the molecular ion [M]+ is frequently absent from the spectrum4[4]. While useful for fingerprinting the remaining hydrocarbon skeleton, EI-GC-MS requires chemical derivatization (e.g., TMS) to stabilize the amine group and is generally inferior for intact ATHP quantification.
C. MALDI-TOF MS (The High-Throughput Alternative)
While MALDI is excellent for large biomolecules, standard matrices (like CHCA or DHB) produce a dense forest of background ions in the low mass range (< 300 m/z). Because most standalone ATHP monomers have a molecular weight between 140–250 Da, their signals are heavily obscured by matrix interference unless they are incorporated into larger peptidomimetic chains.
Quantitative Data Comparison
| Analytical Parameter | ESI-Q-TOF MS/MS | EI-GC-MS (70 eV) | MALDI-TOF MS |
| Ionization Energy | Soft (~10-20 eV equivalent) | Hard (70 eV) | Soft (Laser-induced) |
| Molecular Ion [M] | Intact [M+H]+ highly abundant | Often absent (rapid desulfonylation) | Present, but matrix-obscured |
| Primary Fragments | -NH₃ (17 Da), -SO₂ (64 Da) | Hydrocarbon skeleton | Matrix adducts |
| Mass Accuracy | < 2 ppm | Nominal mass (typically) | < 5 ppm |
| Best Application | Intact drug quantification & structural mapping | Volatile derivative fingerprinting | High-mass peptidomimetics |
Self-Validating Experimental Methodology (ESI-Q-TOF)
To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes a dynamic collision energy ramp to definitively prove that the observed -64 Da mass shift is a true structural desulfonylation of the ATHP ring, rather than an in-source fragmentation artifact.
Step-by-Step Protocol
Step 1: Sample Preparation & Internal Standardization
-
Dissolve the ATHP analyte in a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to promote positive ion formation.
-
Self-Validation Step: Spike the sample with 10 ng/mL of a known cyclic sulfone standard (e.g., stable-isotope-labeled sulfolane). This acts as a mechanistic control to verify that the collision cell is properly calibrated to induce SO₂ extrusion.
Step 2: UHPLC Separation
-
Utilize a C18 analytical column (e.g., Phenomenex Luna 5 μm, 150 × 21.2 mm)2[2].
-
Apply a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes at a flow rate of 0.3 mL/min.
Step 3: MS/MS Acquisition Parameters
-
Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 4.5 kV and the desolvation temperature to 250°C.
-
System Suitability: Verify that the [M+H]+ precursor ion is the base peak in MS1 (Q1). If the [M+H-SO2]+ peak is dominant in MS1, decrease the fragmentor/cone voltage to reduce in-source fragmentation.
Step 4: Collision-Induced Dissociation (CID) Ramp
-
Isolate the [M+H]+ precursor in Q1.
-
Perform a data-dependent MS/MS scan ramping the Collision Energy (CE) from 10 eV to 40 eV.
-
Validation Criteria: The protocol is considered valid if the transition from [M+H]+ to [M+H-SO2]+ maximizes between 20-25 eV, confirming the thermodynamic threshold for cyclic sulfone desulfonylation has been met.
Step-by-step LC-ESI-Q-TOF MS/MS workflow for the structural elucidation of ATHP derivatives.
References
-
Messick, T. E., et al. "Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth." NIH.gov. 2
-
De Marco, R., et al. "Supporting Information_ol-2019-005012_revised." DOI.org. 1
-
Alam, M. A., et al. "SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF NEW DIPHENYL SULFONE DERIVATIVES." Farmacia Journal. 4
-
King, J. F., et al. "Competing Reverse Diels–Alder and Desulfonylation–Rearrangement Reactions in the Thermolysis of a Cyclic Sulfone." Canadian Science Publishing.3
-
Viner, R., et al. "Deep Proteomic Compound Profiling with the Orbitrap Ascend Tribrid Mass Spectrometer." NIH.gov.
Sources
Validating the Absolute Configuration of 3-Aminotetrahydrothiopyran 1,1-Dioxide: A Comparative Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard
Introduction: The Stereochemical Challenge
In modern drug development, establishing the absolute configuration of chiral building blocks is a strict regulatory requirement. 3-aminotetrahydrothiopyran 1,1-dioxide is a highly valuable aliphatic chiral amine. Featuring a rigid sulfone-containing six-membered ring and a primary amine at the C3 position, its enantiomers (R vs. S) can dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API).
Because this molecule lacks a strong UV chromophore, traditional Electronic Circular Dichroism (ECD) is often inconclusive. Therefore, analytical scientists must choose between three orthogonal modalities: Single-Crystal X-Ray Diffraction (SCXRD) , Vibrational Circular Dichroism (VCD) , and NMR via Mosher’s Amide Derivatization .
This guide objectively compares these techniques, explaining the causality behind the experimental workflows to help you select the optimal self-validating system for your pipeline.
Method Selection Logic
Before committing resources, the physical state of your sample and the project timeline dictate the analytical path. The decision matrix below outlines the standard triage process.
Caption: Logical decision tree for selecting the absolute configuration validation method.
Comparative Analysis of Analytical Modalities
A. Single-Crystal X-Ray Diffraction (SCXRD)
-
Mechanism & Causality: SCXRD determines absolute configuration by measuring the anomalous scattering of X-rays, quantified by the Flack parameter. Because 3-aminotetrahydrothiopyran 1,1-dioxide is a low-molecular-weight aliphatic amine, the free base rarely forms high-quality crystals.
-
The Fix: We force crystallization by converting the amine into a hydrochloride or hydrobromide salt. The heavy halide atom (Cl or Br) acts as a strong anomalous scatterer under Cu Kα radiation, driving the Flack parameter uncertainty to near zero.
B. Vibrational Circular Dichroism (VCD)
-
Mechanism & Causality: 1[1]. Because it probes vibrational transitions rather than electronic ones, it does not require a UV chromophore.
-
The Fix: The experimental spectrum is compared to an ab initio Density Functional Theory (DFT) calculation. The rigid chair conformation of the tetrahydrothiopyran ring restricts the conformational search space, making DFT predictions highly accurate and the resulting assignment definitive.
C. NMR via Mosher’s Amide Derivatization
-
Mechanism & Causality: The primary amine is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). 2[2].
-
The Fix: The phenyl ring of the MTPA group creates an anisotropic shielding cone. By calculating the difference in chemical shifts (
) for the ring protons, we map the spatial arrangement of the molecule to unequivocally assign the C3 stereocenter.
Quantitative Comparison Summary
| Analytical Modality | Sample Requirement | Time to Result | Definitive Proof Level | Key Limitation |
| SCXRD | >5 mg (Single Crystal) | Days to Weeks | Absolute (Flack Parameter ≈ 0) | Requires successful heavy-atom crystallization |
| VCD + DFT | 5–10 mg (Solution) | 1–2 Days | High (Spectral Overlay) | Requires accurate computational DFT modeling |
| Mosher's NMR | ~10 mg (Solution) | 1–2 Days | High (Empirical | Destructive; requires chemical derivatization |
Experimental Protocols & Workflows
To ensure scientific integrity, the protocols below are designed as self-validating systems . If internal checkpoints fail (e.g., IR spectra mismatching in VCD), the absolute configuration cannot be confidently assigned.
Protocol 1: VCD Analysis Workflow
Caption: Experimental and computational workflow for Vibrational Circular Dichroism (VCD).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5–10 mg of 3-aminotetrahydrothiopyran 1,1-dioxide in 150 µL of CDCl₃. Causality: CDCl₃ is selected because it lacks strong IR absorption in the critical mid-IR "fingerprint" region (1500–900 cm⁻¹), preventing solvent masking of the chiral signatures.
-
Spectral Acquisition: Inject the solution into a BaF₂ cell (75 µm path length). Acquire both IR and VCD spectra simultaneously using a PEM-based VCD spectrometer for 3–4 hours to achieve a high signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d)) for the target enantiomer.
-
Self-Validation Checkpoint: The calculated IR spectrum must align with the experimental IR spectrum. A mismatch indicates an incorrect conformer population, invalidating the VCD comparison.
-
Configuration Assignment: Overlay the experimental VCD spectrum with the calculated spectra. The absolute configuration is assigned to the enantiomer whose calculated VCD bands correctly match the positive/negative signs of the experimental data.
Protocol 2: Mosher’s Amide Derivatization Workflow
Caption: Step-by-step Mosher's amide derivatization and NMR analysis workflow.
Step-by-Step Methodology:
-
Aliquot Preparation: Dissolve 10 mg of the amine in anhydrous CH₂Cl₂ and divide equally into two reaction vials (Vial A and Vial B).
-
Derivatization:
-
To Vial A: Add Et₃N, catalytic DMAP, and (S)-(+)-MTPA-Cl. Causality: Due to Cahn-Ingold-Prelog (CIP) priority rules, reacting the amine with (S)-MTPA-Cl yields the (R)-MTPA amide.
-
To Vial B: Add Et₃N, catalytic DMAP, and (R)-(-)-MTPA-Cl to yield the (S)-MTPA amide.
-
-
Purification & NMR: Quench the reactions, extract the organic layers, and concentrate the diastereomeric amides. Acquire high-resolution ¹H and 3[3] in CDCl₃.
-
Data Analysis & Self-Validation: Calculate
for the protons on the tetrahydrothiopyran ring. Causality: The MTPA phenyl ring adopts a specific conformation relative to the C-N bond, causing protons situated on the same face to shift upfield due to anisotropic shielding.4[4] that unambiguously assigns the stereocenter at C3.
References
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education (ACS Publications). URL:[Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. URL:[Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. URL:[Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. URL:[Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide
This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide. As a compound featuring both a cyclic sulfone and an amine functional group, it necessitates careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principle: Hazard Identification and Classification
(R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide, while not having universally established hazard classifications, must be treated as hazardous chemical waste. This precautionary principle is derived from the chemical nature of its constituent functional groups:
-
Sulfone Group: Compounds containing sulfone groups are often resistant to degradation and can have adverse environmental effects if disposed of improperly.[1] It is crucial to avoid drain disposal for any compound containing a sulfone moiety.[1]
-
Amine Group: Amines can be hazardous and require specific disposal routes. They should not be mixed with other waste streams to prevent hazardous reactions and must never be disposed of in drains or sewers, as they can cause significant harm to aquatic life.[2]
Therefore, all waste containing (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide, including pure compound, reaction residues, solutions, and contaminated materials, must be handled as hazardous waste.
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1] The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and accidental eye contact, as related compounds can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[2][3] |
| Body Protection | A lab coat, buttoned completely. | Protects against contamination of personal clothing.[2] |
Incompatible Materials
Store waste containing this compound away from strong oxidizing agents to prevent potentially hazardous reactions.[3] Segregation from other waste streams, particularly acids, is also critical to avoid dangerous reactions with the amine group.[2]
Step-by-Step Disposal Procedure
The required disposal method involves systematic collection, secure storage, and transfer to a licensed environmental services contractor. Under no circumstances should this chemical or its waste be disposed of via sanitary sewer or regular trash.[1][5]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5][6]
-
Designate a Waste Stream: Establish a dedicated waste stream for (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide. As a non-halogenated organic compound, it should be segregated accordingly.[7]
-
Collect All Forms of Waste:
-
Solid Waste: Unused or expired pure compounds, and contaminated solids (e.g., weighing paper, paper towels, gloves, pipette tips) should be collected in a designated, sealed bag or container.[1]
-
Liquid Waste: Solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a designated liquid waste container.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6][8]
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-top lids.[2][6] The container must be in good condition, free from damage or deterioration.[6] Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
Step 3: On-Site Storage (Satellite Accumulation)
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
Location: The SAA must be under the control of laboratory personnel and within their line of sight.[8]
-
Conditions: Store the sealed waste container in a cool, well-ventilated area, away from heat sources or direct sunlight.[2] Ensure secondary containment is used to capture any potential leaks.[6]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]
Step 4: Professional Disposal
The final and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]
-
Arrange for Pickup: Contact your EHS office to schedule a waste pickup.
-
Documentation: Provide a clear description of the waste's composition. If a Safety Data Sheet (SDS) is available, provide it to the disposal company.[1]
-
Record Keeping: Maintain accurate records of the waste generated, including quantity and disposal dates, as required by institutional and local regulations.[2] The primary disposal method for such organic compounds is typically high-temperature incineration at an approved facility.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of waste containing (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
Caption: Decision workflow for the safe disposal of (R)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Immediately evacuate non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[10]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb liquid spills. Prevent the chemical from entering drains or waterways.[10][11]
-
Collect: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container for disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
References
- BLD Pharm. 3-Aminotetrahydro-2H-thiopyran 1,1-dioxide.
- Collect and Recycle. Amine Disposal For Businesses.
- BenchChem.
- Fisher Scientific.
- Daniels Health.
- Sigma-Aldrich.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- AK Scientific, Inc. 2-(Pyridin-3-yl)
- BenchChem.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Labor Security System.
- Fisher Scientific. SAFETY DATA SHEET - Tetrahydrothiophene-1,1-dioxide-3-boronic acid diethanolamine ester.
- BenchChem.
- TargetMol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
